3,6-Dichlorophthalic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGLMCPFDADCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196264 | |
| Record name | 3,6-Dichlorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4466-59-5 | |
| Record name | 3,6-Dichlorophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dichlorophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dichlorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichlorophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DICHLOROPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QD5579F1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,6-Dichlorophthalic Anhydride: A Comprehensive Technical Guide
CAS Number: 4466-59-5
This technical guide provides an in-depth overview of 3,6-Dichlorophthalic Anhydride, a halogenated aromatic anhydride with significant applications in polymer chemistry and as an intermediate in the synthesis of fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and key applications.
Core Properties of this compound
This compound is a white to off-white crystalline solid. The presence of two chlorine atoms on the aromatic ring significantly influences its reactivity and the properties of materials derived from it.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 4466-59-5 | |
| Molecular Formula | C₈H₂Cl₂O₃ | |
| Molecular Weight | 217.01 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 188-190 °C | |
| Boiling Point | Decomposes | |
| Solubility | Soluble in hot xylene, reacts with water and alcohols. | |
| Synonyms | 4,7-Dichloroisobenzofuran-1,3-dione |
Synthesis and Purification
The primary route for the synthesis of this compound is through the dehydration of 3,6-Dichlorophthalic acid. This can be achieved through thermal methods or by using chemical dehydrating agents such as acetic anhydride.
Experimental Protocol: Synthesis of this compound from 3,6-Dichlorophthalic Acid
This protocol describes the laboratory-scale synthesis of this compound via the dehydration of 3,6-Dichlorophthalic acid using acetic anhydride.
Materials:
-
3,6-Dichlorophthalic acid
-
Acetic anhydride
-
Xylene (for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-Dichlorophthalic acid.
-
Add an excess of acetic anhydride (typically 2-3 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting diacid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.
-
The crude this compound is then purified by recrystallization.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot xylene.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold xylene.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
Applications in Polymer Chemistry
This compound is a valuable monomer in the synthesis of high-performance polymers, particularly as a curing agent for epoxy resins. The anhydride group reacts with the epoxy groups to form a highly cross-linked, thermoset polymer network. The incorporated chlorine atoms can enhance the flame retardancy and chemical resistance of the final material.
Experimental Protocol: Use as an Epoxy Resin Curing Agent
This protocol provides a general methodology for the use of this compound as a curing agent for a standard bisphenol A-based epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Tertiary amine accelerator (e.g., benzyldimethylamine)
Procedure:
-
Preheat the epoxy resin to reduce its viscosity (e.g., 60-80 °C).
-
Calculate the stoichiometric amount of this compound required based on the epoxy equivalent weight (EEW) of the resin.
-
Add the powdered this compound to the preheated epoxy resin and mix thoroughly until a homogeneous solution is obtained.
-
Add a catalytic amount of the tertiary amine accelerator (typically 0.5-2 parts per hundred parts of resin) to the mixture and stir until fully dissolved.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven following a specific temperature profile (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C). The exact curing schedule will depend on the specific resin and accelerator used.
-
Allow the cured resin to cool slowly to room temperature before demolding.
Potential Application in the Synthesis of Antimicrobial Agents
This compound can serve as a precursor for the synthesis of 3,6-dichloroanthranilic acid, a potential building block for various heterocyclic compounds with pharmacological activity. One such class of compounds is quinazolinediones, which have been investigated for their antimicrobial properties.[1][2][3][4] The synthesis of these compounds from this compound would involve a multi-step process.
Logical Workflow: Synthesis of Quinazolinediones
The following diagram illustrates a logical, though not yet fully experimentally validated, pathway from this compound to potentially antimicrobial quinazolinedione derivatives.
Further research is required to establish detailed experimental protocols and to evaluate the antimicrobial efficacy of the resulting compounds.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. As an anhydride, it is sensitive to moisture and will hydrolyze to the corresponding dicarboxylic acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,6-Dichlorophthalic Anhydride: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-dichlorophthalic anhydride, a chlorinated aromatic anhydride that serves as a valuable intermediate in organic synthesis. This document details its molecular structure, physicochemical properties, and key experimental protocols for its synthesis, purification, and derivatization. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a building block for novel molecules with potential biological activity.
Core Molecular Information
This compound is an organic compound characterized by a phthalic anhydride core with two chlorine atoms substituted at the 3 and 6 positions of the benzene ring.[1] Its chemical formula is C₈H₂Cl₂O₃.[2] The presence of the electron-withdrawing chlorine atoms and the anhydride functionality makes it a reactive electrophile, particularly susceptible to nucleophilic attack.[1] This reactivity is fundamental to its utility in various chemical syntheses.
The definitive structure of this compound is represented by the following identifiers:
-
CAS Number: 4466-59-5[2]
-
Synonyms: 4,7-Dichloroisobenzofuran-1,3-dione, 3,6-Dichlorophthalic acid anhydride
Physicochemical and Quantitative Data
The key quantitative properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂Cl₂O₃ | [3] |
| Molecular Weight | 217.01 g/mol | [2] |
| Melting Point | 188-190 °C | [4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Slightly soluble in chloroform and ethyl acetate (when heated). | |
| Boiling Point | Data not readily available in the cited literature. | |
| Density | Data not readily available in the cited literature. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and a representative reaction of this compound are provided below. These protocols are designed to be a practical guide for laboratory work.
Synthesis of this compound
The synthesis of this compound can be effectively carried out in a two-step process starting from tetrachlorophthalic anhydride. The first step involves the selective dechlorination to form 3,6-dichlorophthalic acid, which is then dehydrated to the target anhydride.
Step 1: Synthesis of 3,6-Dichlorophthalic Acid via Dechlorination
This procedure is adapted from the general method for the reductive dechlorination of polychlorinated phthalic compounds.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend tetrachlorophthalic anhydride in an aqueous solution of sodium hydroxide.
-
Addition of Reducing Agent: While stirring vigorously, gradually add zinc dust to the mixture. The amount of zinc should be sufficient to remove two chlorine atoms per molecule of the starting material.
-
Reaction Conditions: Heat the reaction mixture and maintain it at a controlled temperature (e.g., 60-70 °C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of aliquots.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc and other solid byproducts.
-
Acidification: Carefully acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic. This will precipitate the 3,6-dichlorophthalic acid.
-
Purification: Collect the precipitated 3,6-dichlorophthalic acid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Step 2: Dehydration to this compound
The synthesized 3,6-dichlorophthalic acid is converted to the anhydride using a standard dehydration method.[6]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix the dry 3,6-dichlorophthalic acid with an excess of acetic anhydride.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 1-2 hours to ensure complete conversion.
-
Isolation and Purification: Cool the reaction mixture in an ice bath to induce crystallization of the this compound. Collect the crystals by vacuum filtration, wash with a small amount of a cold, non-reactive solvent like anhydrous ether, and dry thoroughly under vacuum.
Purification of this compound
For applications requiring high purity, this compound can be purified by recrystallization.[4]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot xylene in a flask equipped with a reflux condenser. A Dean-Stark trap can be included to remove any water azeotropically, which will also convert any residual dicarboxylic acid back to the anhydride.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration of the solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold xylene or another suitable non-polar solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Representative Reaction: Synthesis of N-Substituted Phthalimides
This compound is a key precursor for the synthesis of N-substituted phthalimides, which are scaffolds of interest in medicinal chemistry due to their wide range of biological activities. The following is a general protocol for their synthesis.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours (typically 2-4 hours). The reaction can be monitored by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The N-substituted phthalimide product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Visualized Workflows and Pathways
To provide a clearer understanding of the processes described, the following diagrams have been generated using Graphviz.
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for N-substituted phthalimide synthesis.
References
- 1. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 4466-59-5 [chemicalbook.com]
- 5. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sphinxsai.com [sphinxsai.com]
An In-depth Technical Guide to 3,6-Dichlorophthalic Anhydride: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3,6-dichlorophthalic anhydride, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] This document details its known physicochemical properties, outlines experimental protocols for its analysis, and illustrates relevant chemical transformations.
Core Properties of this compound
This compound is a white to light yellow crystalline solid.[1] The presence of two chlorine atoms on the aromatic ring enhances its reactivity as an electrophile, making it a versatile reagent in acylation and polymerization reactions.[1]
| Property | Value | Source |
| CAS Number | 4466-59-5 | [3][4][5][6] |
| Molecular Formula | C₈H₂Cl₂O₃ | [3][4][6] |
| Molecular Weight | 217.01 g/mol | [3][4][6] |
| Melting Point | 188-190 °C | [5] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥98% | [3] |
Solubility Data
| Solvent | Qualitative Solubility | Source |
| Chloroform | Slightly soluble | [7] |
| Ethyl Acetate | Slightly soluble (with heating) | [7] |
For drug development and process chemistry, determining the precise solubility in a range of solvents is crucial. A general experimental protocol for determining solubility is provided below.
Experimental Protocol: Determination of Solubility
This protocol outlines a standard method for determining the solubility of a solid organic compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, toluene, etc.)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or water bath
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 25 mg) and place it into a test tube.[1]
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[1]
-
Mixing: After each addition, vigorously shake the test tube.[1] A vortex mixer can be used to ensure thorough mixing.
-
Equilibration: Place the test tube in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: After equilibration, visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration. If solid remains, the solution is saturated.
-
Quantitative Analysis (for saturated solutions): If a saturated solution is formed, carefully filter the solution to remove any undissolved solid. A known volume of the clear supernatant is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined to calculate the solubility in g/100mL or other appropriate units.
Caption: Workflow for determining the solubility of this compound.
Stability Data
This compound is described as moisture-sensitive.[7] This is a common characteristic of acid anhydrides, which are susceptible to hydrolysis.
Hydrolytic Stability
In the presence of water, this compound will undergo hydrolysis to form the corresponding dicarboxylic acid, 3,6-dichlorophthalic acid. This reaction is uncatalyzed and proceeds via nucleophilic attack of water on one of the carbonyl carbons.
The general mechanism for the hydrolysis of an acid anhydride is illustrated below.
Caption: Hydrolysis of an anhydride to form two carboxylic acids.
Due to this reactivity, it is recommended to store this compound under inert gas (nitrogen or argon) at 2-8°C.[7]
Thermal Stability
Experimental Protocol: Stability Testing
This protocol provides a general framework for assessing the stability of a chemical substance like this compound, in line with regulatory guidelines.[8][9][10][11]
Materials:
-
This compound (multiple batches if available)
-
Controlled environment chambers (for temperature and humidity)
-
Appropriate analytical instrumentation (e.g., HPLC, GC, DSC, TGA)
Procedure:
-
Stress Testing: Expose the compound to extreme conditions to identify potential degradation products and pathways. This includes high temperature (e.g., in 10°C increments above the accelerated testing temperature), high humidity (≥75% RH), oxidation, and photolysis. A study of hydrolysis over a range of pH values is also crucial.
-
Long-Term and Accelerated Stability Studies:
-
Analytical Testing: At each time point, analyze the samples for key attributes, including:
-
Appearance
-
Assay (purity)
-
Degradation products
-
Moisture content
-
Physical properties (e.g., melting point)
-
Caption: Workflow for conducting a stability study of this compound.
Reactivity with Nucleophiles
The primary mode of reaction for this compound is nucleophilic acyl substitution.[12][13] This reactivity is fundamental to its use as a chemical intermediate. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
The general mechanism involves the attack of the nucleophile on one of the carbonyl carbons, followed by the opening of the anhydride ring to form a tetrahedral intermediate. This intermediate then collapses, with the carboxylate group acting as a good leaving group.
Caption: Reaction of this compound with a nucleophile.
This reactivity makes this compound a valuable building block in the synthesis of more complex molecules with potential applications in drug development and materials science.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound 98 4466-59-5 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 4466-59-5 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 4466-59-5 [amp.chemicalbook.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. japsonline.com [japsonline.com]
- 10. asean.org [asean.org]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 12. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Electrophilic Properties of 3,6-Dichlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Enhanced Electrophilicity
3,6-Dichlorophthalic anhydride is an aromatic anhydride characterized by a phthalic anhydride core substituted with two chlorine atoms. This substitution pattern significantly enhances the electrophilic character of the anhydride's carbonyl carbons. The strong electron-withdrawing inductive effect of the two chlorine atoms decreases the electron density on the aromatic ring and, consequently, on the carbonyl groups. This heightened electrophilicity makes this compound a highly reactive intermediate in a variety of chemical syntheses, particularly in reactions with nucleophiles.[1] Its utility is prominent in the production of resins, coatings, and as a crucial building block for more complex molecules, including dyes and polymers.[1]
Quantitative Data on Electrophilicity
To provide a quantitative perspective, we can look at related compounds. For instance, a study on the reactivity of 4,5-dichlorophthalic anhydride with various nucleophiles provides insight into the yields of such reactions, which are indicative of reactivity. While not a direct measure of electrophilicity for the 3,6-isomer, this data offers a valuable comparative reference.
| Nucleophile | Product | Yield (%) | Reference |
| Thiosemicarbazide | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid | 75 | [2] |
| Ethyl 2-aminothiophene-3-carboxylate | Ethyl 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate | 52 | [2] |
| Methyl 4-aminothiophene-3-carboxylate hydrochloride | Methyl 4-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate | 52 | [2] |
| Ethylene diamine | 2-(2-aminoethyl)-5,6-dichloroisoindoline-1,3-dione | 65 | [2] |
Note: The data presented is for 4,5-dichlorophthalic anhydride and is intended to be illustrative of the reactivity of dichlorinated phthalic anhydrides.
Key Electrophilic Reactions and Experimental Protocols
This compound serves as a versatile electrophile in a range of important organic reactions. Below are detailed protocols for some of its key applications.
Friedel-Crafts Acylation: Synthesis of Dichlorinated Xanthene Dyes (e.g., Tetrachlorofluorescein Analogues)
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, and this compound is a potent acylating agent for the synthesis of dichlorinated xanthene dyes. These dyes, such as tetrachlorofluorescein (TET), are vital fluorescent probes in molecular biology and DNA sequencing.[3]
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound (1.0 equivalent) and resorcinol (2.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (approximately 0.5 equivalents). Alternatively, methanesulfonic acid can be used as both a catalyst and a solvent. A strong acid catalyst is crucial for this condensation reaction.
-
Reaction Conditions: Heat the reaction mixture to 180-200°C with constant stirring. The mixture will become a thick, dark-colored paste.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), for instance, using a 9:1 dichloromethane:methanol eluent. The reaction is typically complete within 2-4 hours.[3]
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dissolve the crude product in a 1 M aqueous solution of sodium hydroxide (NaOH). The solution will turn a deep reddish-brown and exhibit fluorescence.
-
Filter the basic solution to remove any insoluble inorganic salts.
-
Slowly acidify the filtrate with 1 M hydrochloric acid (HCl) with stirring until the precipitation of the dichlorinated fluorescein is complete (pH ~2-3).
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.[3]
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy.[3]
Logical Workflow for Dichlorinated Fluorescein Synthesis
Caption: Workflow for the synthesis of dichlorinated fluorescein dyes.
Polyimide Synthesis
This compound is a key monomer in the synthesis of high-performance polyimides. The presence of chlorine atoms in the polymer backbone can enhance properties such as flame retardancy and solubility in organic solvents. The synthesis is typically a two-step process involving the formation of a poly(amic acid) intermediate followed by imidization.
Experimental Protocol:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, slowly add this compound (1.0 equivalent) as a solid powder in portions to the stirred solution at room temperature.
-
Continue the reaction for several hours at room temperature. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).
-
-
Imidization (Chemical):
-
To the viscous poly(amic acid) solution, add acetic anhydride (4.0 equivalents) and a tertiary amine catalyst such as pyridine or triethylamine (2.0 equivalents).
-
Stir the mixture at room temperature for 1 hour, and then heat to 50-60°C for an additional 2-3 hours.
-
The polyimide may precipitate from the solution. Pour the reaction mixture into a large volume of a non-solvent like methanol to fully precipitate the polymer.
-
Collect the polymer by filtration, wash it thoroughly with methanol and ethanol, and dry it in a vacuum oven.
-
-
Imidization (Thermal):
-
Alternatively, the poly(amic acid) solution can be cast onto a glass plate to form a film.
-
The film is then heated in a programmable oven under a nitrogen atmosphere through a staged heating cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect complete cyclodehydration to the polyimide.
-
Two-Step Polyimide Synthesis Pathway
Caption: General pathway for the two-step synthesis of polyimides.
Synthesis of Heterocyclic Compounds: Quinazolinone Derivatives
This compound can be a precursor for the synthesis of various heterocyclic compounds with potential biological activity. For instance, it can be envisioned as a starting material for the synthesis of substituted quinazolinones, a class of compounds known for their diverse pharmacological properties.[3][4] The following is a proposed multi-step pathway.
Experimental Protocol (Proposed):
-
Amic Acid Formation: React this compound (1.0 equivalent) with 2-aminobenzamide (1.0 equivalent) in a suitable solvent like glacial acetic acid or DMF at reflux for several hours to form the corresponding amic acid.
-
Cyclization to Benzoxazinone: Treat the resulting amic acid with a dehydrating agent such as acetic anhydride and heat to induce cyclization to the corresponding benzoxazinone intermediate.
-
Quinazolinone Formation: React the benzoxazinone intermediate with a primary amine or ammonia source (e.g., ammonium acetate) in a high-boiling solvent like DMF or ethanol at reflux to yield the desired 3,6-dichloro-substituted quinazolinone derivative. The reaction in DMF is reported to often give higher yields for analogous reactions.[3]
-
Purification and Characterization: Purify the product via recrystallization or column chromatography and characterize using standard spectroscopic methods.
Proposed Synthesis of a Dichloro-Quinazolinone Derivative
Caption: A proposed multi-step synthesis of a quinazolinone derivative.
Conclusion
This compound is a highly reactive and versatile electrophile, primarily due to the electron-withdrawing nature of its two chlorine substituents. This enhanced electrophilicity makes it a valuable precursor in the synthesis of a wide array of functional materials and complex organic molecules, including high-performance polyimides and specialized fluorescent dyes. While specific quantitative kinetic data for this particular isomer remains an area for further investigation, the provided experimental protocols for its key reactions offer a solid foundation for its application in research and development. The continued exploration of the reactivity of this compound holds promise for the creation of novel materials and molecules with tailored properties for advanced applications.
References
The Reactivity of 3,6-Dichlorophthalic Anhydride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichlorophthalic anhydride is a halogenated aromatic anhydride of significant interest in organic synthesis and materials science. The presence of two electron-withdrawing chlorine atoms on the benzene ring enhances the electrophilicity of the carbonyl carbons, making the anhydride group highly susceptible to nucleophilic attack. This heightened reactivity makes this compound a versatile building block for the synthesis of a wide array of functionalized molecules, including dyes, polymers, and pharmaceutically relevant compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, presenting key reaction data, detailed experimental protocols, and visualizations of the underlying chemical transformations.
Core Reactivity: Nucleophilic Acyl Substitution
The fundamental reaction of this compound with nucleophiles is a nucleophilic acyl substitution. The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the formation of a substituted phthalic acid derivative. Depending on the nucleophile and the reaction conditions, this initial product can undergo further reactions, such as cyclization to form an imide.
dot
Caption: General mechanism of nucleophilic attack on this compound.
Reactivity with Amines: Formation of Phthalamic Acids and Phthalimides
Primary and secondary amines readily react with this compound. The initial reaction yields a 3,6-dichlorophthalamic acid. In the case of primary amines, subsequent heating, often in the presence of a dehydrating agent, leads to cyclization to form the corresponding N-substituted 3,6-dichlorophthalimide. This two-step process is a common method for the synthesis of phthalimide derivatives.
dot
Caption: Reaction pathway of this compound with primary amines.
| Nucleophile (Amine) | Product | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Thiosemicarbazide | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid | Glacial Acetic Acid | Reflux, 6h | 75 | 220 |
| Ethylene diamine | 2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione | Glacial Acetic Acid | Reflux, 8h | 65 | 231 |
| 2-Amino-thiophene-3-carboxylic acid ethyl ester | Ethyl 2-(4,5-dicarboxy-3,6-dichlorobenzamido)thiophene-3-carboxylate | Glacial Acetic Acid | Reflux, 7h | - | - |
| 2-Amino-5-methyl-benzoic acid | 2-(4,5-dicarboxy-3,6-dichlorobenzamido)-5-methylbenzoic acid | Glacial Acetic Acid | Reflux, 6-8h | - | - |
Reactivity with Alcohols and Thiols
Alcohols and thiols react with this compound to yield the corresponding monoesters and monothioesters of 3,6-dichlorophthalic acid, respectively. These reactions typically proceed under milder conditions than those with amines. The resulting carboxylic acid group can be further esterified under acidic conditions to form the diester.
dot
Caption: General reaction of this compound with alcohols and thiols.
Hydrolysis
In the presence of water, this compound undergoes hydrolysis to form 3,6-dichlorophthalic acid. This reaction can occur slowly at room temperature and is accelerated by heating. It is an important consideration when handling and storing the anhydride, as moisture can lead to its degradation.
Experimental Protocols
The following are representative experimental protocols for the reaction of a dichlorinated phthalic anhydride with nucleophiles, based on the literature for the analogous 4,5-dichlorophthalic anhydride.[1] These protocols can be adapted for this compound.
General Procedure for the Reaction with Amines to Form Phthalamic Acid Derivatives
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 mmol of the dichlorophthalic anhydride in 15 mL of glacial acetic acid.
-
Addition of Nucleophile: Add 1.2-1.5 mmol of the respective amine to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.
-
Purification: Wash the collected solid with water and a suitable organic solvent (e.g., ether) to remove impurities. The product can be further purified by recrystallization if necessary.
dot
Caption: Workflow for the synthesis of phthalamic acid derivatives.
General Procedure for the Cyclization to Phthalimides
-
Reaction Setup: Suspend 1.0 mmol of the phthalamic acid derivative in 10 mL of acetic anhydride.
-
Reaction: Heat the mixture to reflux for 7-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. The solid product is collected by filtration.
-
Purification: The collected solid is dried to yield the N-substituted dichlorophthalimide.
Conclusion
This compound is a highly reactive and valuable reagent in organic synthesis. Its reactions with a variety of nucleophiles, primarily amines, alcohols, and thiols, proceed via a nucleophilic acyl substitution mechanism to yield a diverse range of functionalized aromatic compounds. The electron-withdrawing nature of the chlorine substituents significantly enhances the reactivity of the anhydride moiety. The experimental protocols and reaction data provided in this guide, based on closely related analogues, offer a solid foundation for researchers and professionals working with this versatile chemical building block. Careful control of reaction conditions allows for the selective synthesis of either the initial ring-opened product or the subsequent cyclized derivatives, such as phthalimides.
References
An In-depth Technical Guide to the Synthesis of 3,6-Dichlorophthalic Anhydride Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichlorophthalic anhydride is a valuable chemical intermediate utilized in the synthesis of various organic compounds, including resins and coatings. Its chlorinated aromatic structure makes it a key building block in the development of specialized polymers and pharmaceutical agents. This technical guide provides a comprehensive overview of the primary synthetic pathways for the precursors of this compound, offering detailed experimental protocols and quantitative data to support research and development efforts.
Core Synthetic Pathways
Two principal routes for the synthesis of this compound have been identified, primarily revolving around two key precursors: tetrachlorophthalic anhydride and appropriately substituted tetrachlorinated benzene derivatives.
-
Pathway 1: Partial Dechlorination of Tetrachlorophthalic Anhydride. This approach involves the synthesis of tetrachlorophthalic anhydride, followed by a selective dechlorination to yield the desired 3,6-dichloro isomer.
-
Pathway 2: Oxidation of a Dichlorinated and Dimethylated Benzene Derivative. This pathway begins with a pre-chlorinated xylene isomer, which is then oxidized to form the dicarboxylic acid, followed by dehydration to the anhydride.
Pathway 1: Synthesis via Tetrachlorophthalic Anhydride
This pathway is a two-step process involving the exhaustive chlorination of phthalic anhydride followed by a controlled, partial dechlorination.
Step 1: Synthesis of Tetrachlorophthalic Anhydride
The synthesis of tetrachlorophthalic anhydride is achieved through the direct chlorination of phthalic anhydride in the presence of a catalyst and a suitable solvent.
Experimental Protocol:
A common method for the synthesis of tetrachlorophthalic anhydride involves the use of chlorosulfonic acid as a solvent and iodine or an iodine compound as a catalyst.
In a typical procedure, phthalic anhydride is dissolved in chlorosulfonic acid.[1] A catalyst, such as iodine chloride or molybdenum, is added to the mixture.[2] Chlorine gas is then introduced into the solution under normal pressure.[2] The reaction temperature is maintained between 60-170°C.[2] The reaction is carried out until the desired level of chlorination is achieved. The product, tetrachlorophthalic anhydride, can then be isolated from the reaction mixture. One patent describes a process where phthalic anhydride is chlorinated in a 0.02 to 0.6 molar solution in chlorosulfonic acid with iodine trichloride at 100-140°C.[1] Another method reports a 98% yield and 98.5% purity when using iodine in fuming sulfuric acid at temperatures of 45, 60, and 160°C for ten hours.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Phthalic Anhydride | [2][3] |
| Solvent | Chlorosulfonic Acid or Fuming Sulfuric Acid | [1][2][3] |
| Catalyst | Iodine, Iodine Chloride, or Molybdenum | [1][2] |
| Reaction Temperature | 60-170°C | [2] |
| Yield | up to 98% | [3] |
| Purity | up to 98.5% | [3] |
Logical Relationship: Synthesis of Tetrachlorophthalic Anhydride
Caption: Synthesis of Tetrachlorophthalic Anhydride.
Step 2: Partial Dechlorination to 3,6-Dichlorophthalic Acid
The selective removal of two chlorine atoms from tetrachlorophthalic anhydride at the 4 and 5 positions yields 3,6-dichlorophthalic acid.
Experimental Protocol:
While a specific detailed protocol for the direct dechlorination of tetrachlorophthalic anhydride to 3,6-dichlorophthalic acid is not extensively documented in the readily available literature, a related patent describes the underlying principle. The process involves treating a polychlorinated phthalic derivative with zinc and sodium hydroxide in an aqueous solution.[4] The chlorine atoms are removed in a specific order, with those at the 5th and 4th positions being the first to be eliminated.[4] Thus, the removal of two chlorine atoms from tetrachlorophthalic anhydride results in the formation of 3,6-dichlorophthalic acid after acidification.[4] A similar process is described for the dechlorination of N-substituted tetrachlorophthalimides to produce 3,5-dichlorophthalic acid, where the phthalimide is heated with zinc dust in an aqueous sodium hydroxide solution.[4]
Quantitative Data:
Specific quantitative data for the yield and purity of 3,6-dichlorophthalic acid from the direct dechlorination of tetrachlorophthalic anhydride is not provided in the available search results. Further experimental work would be needed to optimize this step.
Logical Relationship: Dechlorination to 3,6-Dichlorophthalic Acid
Caption: Dechlorination to 3,6-Dichlorophthalic Acid.
Pathway 2: Synthesis via Oxidation of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene
This alternative pathway involves the synthesis of a specific tetrachloroxylene isomer followed by its oxidation.
Step 1: Synthesis of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene
The synthesis of this key precursor is not extensively detailed in the provided search results. However, general methods for the chlorination of benzene and its derivatives are well-established. The synthesis of 1,2,3,4-tetrachlorobenzene can be achieved through the chlorination of 1,2,3-trichlorobenzene.[5] It is plausible that a similar electrophilic aromatic substitution approach could be applied to a dimethylated benzene starting material, though this would likely result in a mixture of isomers requiring separation. Further research into specific synthetic routes for 1,2,3,4-tetrachloro-5,6-dimethylbenzene is recommended.
Step 2: Oxidation to 3,6-Dichlorophthalic Acid
Once the tetrachlorinated xylene derivative is obtained, the two methyl groups are oxidized to carboxylic acids.
Experimental Protocol:
A general method for the oxidation of a related compound, 3,4,5,6-tetrachloroxylene, to tetrachlorophthalic anhydride has been described. This process involves a gas-phase catalytic oxidation at high temperatures.[6] The tetrachloroxylene is reacted with an oxidant in the presence of a catalyst mixture, such as V₂O₅-TiO₂-WO₃, at a temperature of 360-400°C.[6] While this protocol is for a different isomer, it suggests that a similar catalytic oxidation approach could be adapted for 1,2,3,4-tetrachloro-5,6-dimethylbenzene to yield 3,6-dichlorophthalic acid.
Quantitative Data:
Quantitative data for the direct oxidation of 1,2,3,4-tetrachloro-5,6-dimethylbenzene to 3,6-dichlorophthalic acid is not available in the provided search results. The referenced method for the oxidation of 3,4,5,6-tetrachloroxylene does not specify the yield.[6]
Experimental Workflow: Oxidation of Tetrachloroxylene Derivative
Caption: Oxidation of Tetrachloroxylene Derivative.
Conversion to this compound
Once 3,6-dichlorophthalic acid is synthesized via either pathway, it can be readily converted to the corresponding anhydride.
Experimental Protocol:
A standard method for this conversion is through dehydration. This can be achieved by treating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.[4] Another common method involves azeotropic distillation, where the acid is refluxed with a hydrocarbon solvent like xylene or toluene, and the water produced is removed using a Dean-Stark trap.[4]
Conclusion
The synthesis of precursors for this compound primarily follows two strategic pathways: the partial dechlorination of tetrachlorophthalic anhydride and the oxidation of a specifically substituted tetrachloroxylene. While the synthesis of tetrachlorophthalic anhydride is well-documented, the subsequent selective dechlorination step requires further experimental validation to establish a robust protocol with reliable quantitative data. The alternative route through the oxidation of 1,2,3,4-tetrachloro-5,6-dimethylbenzene presents a viable, though less detailed, option that also necessitates further investigation to optimize reaction conditions and yields. This guide provides a foundational understanding of these synthetic strategies to aid researchers in the development and production of this compound.
References
- 1. Tetrachlorophthalic anhydride manufacture- - ing process (1971) | Konrad Baessler Dr Dipl-Chem | 2 Citations [scispace.com]
- 2. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 3. Preparation of Tetrachlorophthalic Anhydride | Semantic Scholar [semanticscholar.org]
- 4. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 5. US3166594A - Process for preparing tetrachloro-5, 6-di-nitrobenzene and tetrachloro-o-phenylene diamine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
In-Depth Technical Guide: 3,6-Dichlorophthalic Anhydride for Molecular Stacking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichlorophthalic anhydride is a halogenated aromatic compound that serves as a versatile building block in supramolecular chemistry and materials science.[1] Its electron-deficient aromatic system, a consequence of the electron-withdrawing chlorine atoms and the anhydride functionality, makes it an excellent acceptor component in the formation of charge-transfer (CT) complexes. These complexes are non-covalently bound assemblies of electron-donating and electron-accepting molecules, primarily held together by π-π stacking interactions. The study of these interactions is fundamental to understanding and designing new materials with tailored electronic and optical properties, and it provides insights into molecular recognition phenomena crucial in drug development.
This technical guide provides an in-depth overview of the application of this compound in molecular stacking studies. It covers the synthesis of its derivatives, detailed experimental protocols for the characterization of molecular stacking, and quantitative data derived from these studies.
Synthesis of this compound Derivatives and Co-crystals
The functionalization of this compound is a key step in tuning its properties for specific molecular stacking studies. While direct synthesis of the anhydride is a standard procedure, the creation of co-crystals and derivatives allows for a systematic investigation of structure-property relationships.
General Synthesis of Co-crystals
Co-crystals of this compound with various electron-donating aromatic compounds (e.g., pyrene, anthracene, hexamethylbenzene) can be prepared by solution-phase crystallization.
Experimental Protocol: Solution-Phase Co-crystallization
-
Reactant Preparation: Prepare equimolar solutions of this compound and the chosen electron donor in a suitable solvent (e.g., acetonitrile, dichloromethane, or a solvent mixture). The concentration should be close to saturation to facilitate crystallization.
-
Mixing and Crystallization: Combine the two solutions at room temperature. The formation of a colored solution often indicates the formation of a charge-transfer complex. Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
-
Crystal Isolation and-Drying: Once crystals of sufficient size have formed, they are isolated by filtration. The crystals should be washed with a small amount of cold solvent to remove any surface impurities and then dried under vacuum.
Characterization of Molecular Stacking
The arrangement of molecules in the solid state and the strength of the interactions in solution are characterized by a combination of X-ray crystallography and spectroscopic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional arrangement of molecules in a co-crystal, providing quantitative data on the geometry of molecular stacking.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and intermolecular distances.
Spectroscopic Techniques
UV-Vis and NMR spectroscopy are valuable tools for studying charge-transfer complexes in solution, providing information on their electronic properties and the thermodynamics of their formation.
Experimental Protocol: UV-Vis Spectroscopic Titration
-
Preparation of Stock Solutions: Prepare stock solutions of this compound (acceptor) and the electron donor in a suitable solvent (e.g., dichloromethane).
-
Titration: A series of solutions are prepared with a constant concentration of the acceptor and varying concentrations of the donor.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded. The formation of a charge-transfer complex is indicated by the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of the individual components.
-
Data Analysis: The association constant (Ka) and molar extinction coefficient (ε) of the charge-transfer complex can be determined by analyzing the changes in absorbance of the CT band using the Benesi-Hildebrand equation or other suitable models.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Prepare a series of NMR samples with a constant concentration of one component (e.g., the donor) and varying concentrations of the other (the acceptor, this compound).
-
Spectral Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: The formation of a stacked complex can lead to changes in the chemical shifts of the protons of both the donor and acceptor molecules due to anisotropic shielding effects. The magnitude of these changes can be used to determine the association constant of the complex.
Quantitative Data for Molecular Stacking
Table 1: Crystallographic Data of Representative Charge-Transfer Complexes
| Donor | Acceptor | Interplanar Distance (Å) | Stacking Motif | Reference |
| Pyrene | Pyromellitic dianhydride | 3.3 - 3.5 | Alternating stacks | [3] |
| Anthracene | 1,3,5-Trinitrobenzene | ~3.4 | Alternating stacks | [4] |
Table 2: Spectroscopic and Thermodynamic Data of Charge-Transfer Complexes
| Donor | Acceptor | Solvent | λCT (nm) | Ka (M-1) | ΔG° (kJ/mol) | Reference |
| Imidazole | Dimethyl acetylenedicarboxylate | Dichloromethane | 280-400 | >100 | Negative | [5] |
| o-Phenylenediamine | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Acetonitrile | 434, 588 | 12509 | - | [2] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₂Cl₂O₃ | [6] |
| Molecular Weight | 217.01 g/mol | [6] |
| Melting Point | 191-194 °C | [6] |
| Electron Affinity | 0.5 eV | |
| CAS Number | 4466-59-5 | [6] |
Visualization of Concepts
The following diagrams illustrate key concepts and workflows relevant to the study of molecular stacking with this compound.
Caption: Workflow for the synthesis of co-crystals.
Caption: Energy diagram of charge-transfer interaction.
Conclusion
This compound is a valuable tool for the study of molecular stacking and charge-transfer interactions. Its electron-accepting nature facilitates the formation of co-crystals with a wide range of electron donors, providing well-defined systems for investigating the fundamental principles of π-π stacking. The experimental protocols and data presented in this guide offer a framework for researchers to design and conduct their own studies in this area, contributing to the advancement of supramolecular chemistry, materials science, and drug discovery. The systematic analysis of these systems will continue to provide critical insights into the nature of non-covalent interactions that govern molecular assembly and recognition.
References
- 1. scbt.com [scbt.com]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Investigations of Charge Transfer Complexes formed between imidazoles and DMAD | Mapana Journal of Sciences [journals.christuniversity.in]
- 6. This compound 98 4466-59-5 [sigmaaldrich.com]
An In-Depth Technical Guide to the Applications of 3,6-Dichlorophthalic Anhydride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dichlorophthalic anhydride is a versatile chlorinated aromatic anhydride that serves as a key building block in the synthesis of a diverse array of organic molecules. Its reactivity, stemming from the electrophilic anhydride moiety and the influence of the chloro substituents, makes it a valuable precursor for high-performance polymers, specialized dyes and pigments, potential agrochemicals, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, detailing its role in the creation of these varied and important compounds. The guide includes summaries of quantitative data, detailed experimental protocols for key synthetic transformations, and visual representations of reaction pathways and workflows to facilitate a deeper understanding of its synthetic utility.
Introduction
This compound, with the chemical formula C₈H₂Cl₂O₃, is a di-chlorinated derivative of phthalic anhydride. The presence of two chlorine atoms on the aromatic ring significantly influences its chemical properties, enhancing the electrophilicity of the anhydride carbonyl groups and providing sites for further functionalization. This heightened reactivity makes it a valuable intermediate in the synthesis of a range of materials.[1] This guide will explore its applications in the synthesis of N-substituted phthalimides for potential pharmaceutical use, the preparation of high-performance polymers such as polyimides and poly(amide-imide)s, its role as a precursor in the synthesis of dyes and pigments, and its potential applications in the agrochemical sector.
Synthesis of N-Substituted 3,6-Dichlorophthalimides: Building Blocks for Pharmaceuticals
N-substituted phthalimides are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The synthesis of thalidomide and its analogues, for instance, highlights the importance of the phthalimide scaffold in drug discovery. While direct synthesis of thalidomide analogues from this compound is not widely reported, the general synthetic route is applicable. The reaction of this compound with various primary amines or their derivatives provides a straightforward method to access a library of N-substituted 3,6-dichlorophthalimides for biological screening.
The general reaction involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent dehydration, typically through thermal or chemical means, yields the corresponding N-substituted 3,6-dichlorophthalimide.
Experimental Protocol: General Synthesis of N-Aryl-3,6-dichlorophthalimides
This protocol is adapted from procedures for the synthesis of similar N-substituted phthalimides.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-fluoroaniline, etc.)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Add the substituted aniline (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified N-aryl-3,6-dichlorophthalimide in a vacuum oven.
Quantitative Data Summary (Analogous Reactions):
The following table summarizes typical yields for the synthesis of N-substituted phthalimides from phthalic anhydride and various amines, providing an expected range for the synthesis of 3,6-dichloro derivatives.
| Amine | Product | Yield (%) | Reference |
| Aniline | N-Phenylphthalimide | 85-95 | General Knowledge |
| 4-Aminophenol | N-(4-Hydroxyphenyl)phthalimide | 80-90 | General Knowledge |
| 2-Aminopyridine | N-(2-Pyridyl)phthalimide | 75-85 | [2] |
Diagram: Synthesis of N-Substituted 3,6-Dichlorophthalimides
References
3,6-Dichlorophthalic Anhydride: A Comprehensive Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
3,6-Dichlorophthalic anhydride is a halogenated aromatic anhydride that serves as a versatile and important chemical intermediate in a variety of synthetic applications. Its structure, featuring a reactive anhydride functional group and a dichlorinated benzene ring, makes it a valuable building block for the synthesis of a diverse range of compounds, including dyes, polymers, and biologically active molecules. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its role in drug development and materials science. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. The chlorine atoms on the aromatic ring enhance the electrophilicity of the anhydride, making it highly reactive towards nucleophiles.[1] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4466-59-5 | [2] |
| Molecular Formula | C₈H₂Cl₂O₃ | [3] |
| Molecular Weight | 217.01 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 188-190 °C | |
| Synonyms | 4,7-Dichloro-1,3-isobenzofurandione | [2] |
| Solubility | Soluble in organic solvents | |
| Purity | Typically ≥98% | [3] |
Synthesis of this compound
A common method for the synthesis of this compound involves the selective dechlorination of tetrachlorophthalic anhydride to form 3,6-dichlorophthalic acid, followed by dehydration.
Experimental Protocol: Synthesis of 3,6-Dichlorophthalic Acid
This procedure is adapted from a patented method describing the selective removal of chlorine atoms from polychlorinated phthalic compounds.[4]
Materials:
-
Tetrachlorophthalic anhydride
-
Zinc dust
-
15% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a suitable reaction vessel, add tetrachlorophthalic anhydride (30 grams), 15% aqueous NaOH (300 mL), and zinc dust (15 grams).[4]
-
Heat the mixture to 65°C and stir at this temperature for 8 hours.[4]
-
Cool the reaction mixture to room temperature and filter. Wash the filter cake with 100 mL of water.[4]
-
Extract the aqueous layer with two 100 mL portions of dichloromethane.[4]
-
Acidify the aqueous layer with concentrated HCl to a pH of 1.0. This will cause a precipitate to form.[4]
-
Extract the precipitate into ethyl acetate.[4]
-
Dry the ethyl acetate solution over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,6-dichlorophthalic acid.[4]
Experimental Protocol: Dehydration of 3,6-Dichlorophthalic Acid to this compound
The dehydration of the corresponding dicarboxylic acid is a standard method for preparing cyclic anhydrides.[4]
Materials:
-
3,6-Dichlorophthalic acid
-
Acetic anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,6-dichlorophthalic acid with an equimolar amount of acetic anhydride.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to approximately 10°C to allow the product to crystallize.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product with a small amount of glacial acetic acid and dry to remove any remaining solvent.
Applications as a Chemical Intermediate
This compound is a key starting material for the synthesis of various functional molecules. Its reactivity allows for the construction of complex chemical architectures.
Synthesis of Phthalazine Derivatives
Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6] The reaction of this compound with hydrazine derivatives is a common route to synthesize substituted phthalazinones.
Workflow for the Synthesis of Phthalazine Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]
- 4. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 3,6-Dichlorophthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,6-Dichlorophthalic anhydride (CAS No: 4466-59-5). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a white to light yellow crystalline solid that poses several risks upon exposure.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[2]
Hazard Pictogram:
(GHS07)
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₂Cl₂O₃ | [3] |
| Molecular Weight | 217.01 g/mol | |
| Appearance | White to off-white or light yellow crystalline solid/powder | [1][2] |
| Melting Point | 188-190 °C (lit.) | [4] |
| Boiling Point | 339.1°C (rough estimate) | [2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (when heated). | [2] |
| Stability | Moisture sensitive. | [1] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure safety showers and eyewash stations are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may be necessary where splashing is a risk. | Protects against dust and splashes that can cause serious eye irritation.[6][7][8] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), a fully buttoned lab coat, and closed-toe shoes. For larger quantities, chemical-resistant coveralls are recommended. | Prevents skin contact, which can cause irritation.[6][7] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with cartridges for organic vapors and particulates (e.g., N95 or P95) should be used, especially where dust may be generated. | Prevents inhalation of dust, which can cause respiratory irritation.[6][7] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the chemical and ensure a safe working environment.
Safe Handling Protocols
-
Avoid breathing dust.[2]
-
Wash hands and any exposed skin thoroughly after handling.[9]
-
Use only outdoors or in a well-ventilated area.[2]
-
Avoid contact with skin and eyes.[6]
-
Immediately change contaminated clothing.
-
Apply preventive skin protection.
Storage Conditions
-
Store in a tightly closed container.[9]
-
Store under an inert gas (e.g., Argon or Nitrogen) as the compound is moisture-sensitive.[2][10]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. | [9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. | [9] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. Do NOT induce vomiting. | [11] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance, no limitations of extinguishing agents are given.[6]
-
Specific Hazards: Development of hazardous combustion gases or vapors, such as carbon oxides and hydrogen chloride gas, is possible in the event of a fire.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][9]
Accidental Release Measures
-
Personal Precautions: Evacuate the danger area. Avoid inhalation of dust and substance contact. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleanup: Cover drains. Take up the material dry, potentially by sweeping up and shoveling into suitable containers for disposal. Clean the affected area and avoid the generation of dust.[9]
Disposal Considerations
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[9]
Workflow for Handling a Chemical Spill
The following diagram illustrates the logical workflow for safely managing a spill of this compound.
Caption: A flowchart outlining the procedural steps for managing a chemical spill.
References
- 1. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4466-59-5 [amp.chemicalbook.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | 4466-59-5 [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. calpaclab.com [calpaclab.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antimicrobial Quinones from 3,6-Dichlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinone scaffolds are a prominent class of compounds, both in nature and in synthetic chemistry, renowned for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1] Their mechanism of action is often attributed to their ability to accept one or two electrons to form reactive semiquinone and hydroquinone species. This redox cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which induce oxidative stress and damage cellular components like DNA, lipids, and proteins, ultimately leading to microbial cell death.[1][2] This document provides a detailed protocol for the synthesis of novel antimicrobial quinones, starting from the readily available precursor, 3,6-Dichlorophthalic anhydride. The synthetic strategy involves a three-step process: a Friedel-Crafts acylation to form a benzoylbenzoic acid intermediate, an intramolecular cyclization to construct the anthraquinone core, and a subsequent nucleophilic aromatic substitution to introduce amino functionalities that are often associated with enhanced antimicrobial efficacy.
Synthesis Pathway Overview
The overall synthetic scheme is a robust method for generating a library of substituted aminoanthraquinones. The initial steps create a key intermediate, 1,4-dichloroanthraquinone, which serves as a scaffold for the introduction of various amino groups.
Caption: General workflow for the synthesis of antimicrobial quinones.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Thiophene-free benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Primary or secondary amines (e.g., n-butylamine, diethylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Heating mantles, magnetic stirrers, and ice baths
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) equipment
Protocol 1: Synthesis of 2-Benzoyl-3,6-dichlorobenzoic acid (Friedel-Crafts Acylation)
This protocol is adapted from the Friedel-Crafts reaction of 3-chlorophthalic anhydride with benzene.[3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add thiophene-free benzene (excess, serving as both reactant and solvent).
-
Carefully add anhydrous aluminum chloride (2.2 eq) in portions while stirring. The reaction is exothermic.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with benzene.
-
Combine the organic layers and extract the product into an aqueous sodium carbonate solution.
-
Acidify the aqueous extract with hydrochloric acid to precipitate the 2-benzoyl-3,6-dichlorobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Synthesis of 1,4-Dichloroanthraquinone (Intramolecular Cyclization)
This protocol is based on the general method for cyclizing 2-benzoylbenzoic acids.
-
Carefully add the dried 2-benzoyl-3,6-dichlorobenzoic acid (1.0 eq) to concentrated sulfuric acid in a flask.
-
Heat the mixture to 100-120°C for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
A precipitate of crude 1,4-dichloroanthraquinone will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.
Protocol 3: Synthesis of 1,4-Disubstituted Aminoanthraquinones (Nucleophilic Aromatic Substitution)
This protocol describes a general method for the substitution of the chloro groups with amines.
-
In a round-bottom flask, dissolve 1,4-dichloroanthraquinone (1.0 eq) in a suitable solvent such as DMF.
-
Add the desired primary or secondary amine (2.5-3.0 eq) and a base such as potassium carbonate (2.5 eq).
-
Heat the reaction mixture at 80-100°C and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Antimicrobial Activity Assessment
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized method for assessing the antimicrobial efficacy of the synthesized compounds.[4][5][6][7]
-
Preparation of Stock Solutions: Dissolve the synthesized quinone derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following table presents representative antimicrobial activity data for amino-substituted quinones against various microbial strains. Note that these are illustrative examples, and the activity of newly synthesized compounds would need to be determined experimentally.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 1,4-bis-(n-butylamino)-anthraquinone | Staphylococcus aureus | 8 | Hypothetical |
| 1,4-bis-(n-butylamino)-anthraquinone | Escherichia coli | 16 | Hypothetical |
| 1,4-bis-(diethylamino)-anthraquinone | Staphylococcus aureus | 16 | Hypothetical |
| 1,4-bis-(diethylamino)-anthraquinone | Escherichia coli | 32 | Hypothetical |
| Ciprofloxacin (Control) | Staphylococcus aureus | 1 | Standard Data |
| Ciprofloxacin (Control) | Escherichia coli | 0.5 | Standard Data |
Mechanism of Action: ROS Generation
A primary antimicrobial mechanism of quinones is the generation of reactive oxygen species (ROS) through redox cycling.[1][2] The quinone (Q) is first reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical (Q•⁻). This radical can then transfer an electron to molecular oxygen (O₂) to form a superoxide radical (O₂•⁻), regenerating the parent quinone. This futile cycle consumes cellular reducing equivalents (NAD(P)H) and continuously produces superoxide, which can lead to the formation of other ROS like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). These ROS cause widespread damage to cellular macromolecules, leading to cell death.
Caption: Quinone-mediated generation of reactive oxygen species.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. protocols.io [protocols.io]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: Synthesis of Phthalazines from 3,6-Dichlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phthalazine derivatives utilizing 3,6-dichlorophthalic anhydride as a key starting material. Phthalazine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of chlorine substituents on the phthalazine core can significantly influence the pharmacological properties of the resulting molecules.
Introduction
Phthalazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in pharmaceutical research. The synthesis of phthalazinone derivatives is often achieved through the condensation of a phthalic anhydride derivative with a hydrazine compound. This approach offers a straightforward and versatile method for constructing the core phthalazine structure. The use of this compound as a precursor allows for the synthesis of phthalazines with chlorine atoms at the 6 and 9 positions, providing a scaffold for further functionalization and the development of novel therapeutic agents.
Synthesis Pathway Overview
The primary synthetic route described herein involves the cyclocondensation reaction between this compound and hydrazine hydrate. This reaction proceeds through the formation of an intermediate N-amino-3,6-dichlorophthalimide, which then undergoes intramolecular cyclization to yield the desired 6,9-dichloro-2,3-dihydrophthalazine-1,4-dione. Subsequent modifications can be performed on this core structure to generate a library of diverse phthalazine derivatives.
Caption: General synthesis pathway for 6,9-dichloro-2,3-dihydrophthalazine-1,4-dione.
Experimental Protocols
Protocol 1: Synthesis of 6,9-Dichloro-2,3-dihydrophthalazine-1,4-dione
This protocol details the synthesis of 6,9-dichloro-2,3-dihydrophthalazine-1,4-dione from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in glacial acetic acid, add hydrazine hydrate (1.2 equivalents) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into ice-cold water to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain 6,9-dichloro-2,3-dihydrophthalazine-1,4-dione as a solid.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Data Presentation:
| Parameter | Expected Value |
| Product Name | 6,9-Dichloro-2,3-dihydrophthalazine-1,4-dione |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | >300 °C |
| Molecular Formula | C₈H₄Cl₂N₂O₂ |
| Molecular Weight | 231.04 g/mol |
Note: The expected values are based on typical reactions of substituted phthalic anhydrides with hydrazine and may vary depending on the specific reaction conditions.
Further Applications and Derivatization
The 6,9-dichloro-2,3-dihydrophthalazine-1,4-dione synthesized via the protocol above serves as a versatile intermediate for the creation of a diverse library of phthalazine derivatives. The chlorine atoms can be substituted through various reactions, and the nitrogen atoms of the hydrazone moiety can be further functionalized.
Caption: Potential derivatization pathways for 6,9-dichloro-2,3-dihydrophthalazine-1,4-dione.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.
-
This compound is a corrosive solid and should be handled with care to avoid inhalation of dust and skin contact.
-
Phosphorus oxychloride (used in derivatization) is highly corrosive and reacts violently with water. Handle with extreme caution.
Application Notes and Protocols for the Derivatization of Amines with 3,6-Dichlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of primary and secondary amines with 3,6-dichlorophthalic anhydride. This process is valuable for enhancing the analytical detection of amine-containing compounds, including active pharmaceutical ingredients (APIs), metabolites, and biogenic amines, particularly for chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. For amines, which can exhibit poor chromatographic behavior and lack strong chromophores or fluorophores, derivatization is often essential for achieving sensitive and robust quantification.
This compound is a versatile reagent for the derivatization of primary and secondary amines. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable N-substituted phthalamic acid derivative. This derivative possesses a carboxylic acid group, which can enhance its detectability and alter its chromatographic retention.
Key Advantages of Derivatization with this compound:
-
Improved Chromatographic Properties: The derivatization can increase the volatility of the amine for GC analysis or modify its polarity for better separation in HPLC.
-
Enhanced Detection: The introduction of the dichlorobenzoyl moiety can provide a response in UV or mass spectrometry detectors.
-
Increased Stability: The resulting phthalamic acid derivative is often more stable than the parent amine.
-
Versatility: The reaction is applicable to a wide range of primary and secondary amines.
Reaction Mechanism and Signaling Pathway
The derivatization of a primary or secondary amine with this compound follows a two-step nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism of amine derivatization.
Logical Relationship of Derivatization in an Analytical Workflow:
The derivatization step is a critical part of the sample preparation process in a typical analytical workflow for amine-containing compounds.
Caption: General analytical workflow for amine analysis.
Experimental Protocols
The following are generalized protocols for the derivatization of amines with this compound. These should be optimized for specific applications and analytes.
Protocol 1: Derivatization for HPLC-UV Analysis
This protocol is suitable for the analysis of non-volatile amines or those that are thermally labile.
Materials:
-
This compound
-
Amine-containing sample
-
Aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
Basic catalyst (e.g., Pyridine, Triethylamine)
-
Quenching solution (e.g., 1% Formic acid in water)
-
Vials, heating block, vortex mixer, centrifuge
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine-containing sample in the aprotic solvent to a final concentration of approximately 1 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in the same aprotic solvent.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a vial, add 20 µL of the basic catalyst.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Add 200 µL of the quenching solution to hydrolyze any excess anhydride.
-
Vortex for 30 seconds.
-
-
Sample Analysis:
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: Derivatization for GC-MS Analysis (via Silylation of the Phthalamic Acid)
For GC-MS analysis, the initial phthalamic acid derivative needs to be further derivatized to increase its volatility. This is typically achieved through silylation of the carboxylic acid group.
Materials:
-
Materials from Protocol 1
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Ethyl acetate
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Evaporation: After the initial derivatization, evaporate the solvent under a gentle stream of nitrogen.
-
Silylation:
-
To the dried residue, add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 45 minutes.
-
-
Sample Analysis:
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Data Presentation
The following tables summarize representative quantitative data that could be expected from an optimized analytical method using this compound derivatization. Note: This data is illustrative and should be determined experimentally for each specific application.
Table 1: Representative HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Table 2: Representative GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
Applications in Drug Development
The derivatization of amines with this compound has several potential applications in the field of drug development:
-
Quantitative Analysis of APIs: For amine-containing drug substances, this derivatization can be used to develop robust and sensitive analytical methods for quality control and stability testing.
-
Metabolite Identification and Quantification: In drug metabolism studies, this method can be used to derivatize and analyze amine-containing metabolites in biological matrices such as plasma and urine.
-
Impurity Profiling: The derivatization can aid in the detection and quantification of amine-related impurities in drug formulations.
-
Chiral Separations: The introduction of the phthalamic acid group may facilitate the chiral separation of racemic amine drugs on a suitable chiral stationary phase in HPLC.
By providing a means to reliably quantify amine-containing compounds, this derivatization technique can be a valuable tool throughout the drug development lifecycle, from preclinical studies to final product release.
Application Notes and Protocols for Polymer Synthesis Using 3,6-Dichlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of high-performance polymers, including polyimides and polyesters, utilizing 3,6-Dichlorophthalic anhydride as a key monomer. The inclusion of chlorine atoms on the aromatic ring of this monomer can impart desirable properties to the resulting polymers, such as enhanced flame retardancy, modified solubility, and altered thermal and mechanical characteristics. The following protocols are based on established polymerization methodologies and provide a foundation for the development of novel materials for a range of applications, from advanced coatings and films to matrices for controlled drug delivery.
Introduction to this compound in Polymer Synthesis
This compound is a reactive monomer suitable for the synthesis of various condensation polymers. Its anhydride functionality readily reacts with nucleophiles such as amines and alcohols, making it a versatile building block for polyimides and polyesters. The presence of two chlorine atoms on the benzene ring enhances the electrophilicity of the carbonyl carbons, influencing its reactivity.[1] Furthermore, the rigidity of the dichlorinated aromatic ring is expected to contribute to high tensile strength and modulus in the resulting polymers.[2]
Polyimide Synthesis via Polycondensation
Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyimides from this compound typically follows a two-step process: the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to yield the final polyimide. This two-step approach allows for processing of the polymer in its soluble precursor stage to form films or coatings before conversion to the final, often intractable, polyimide.
General Experimental Protocol: Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA).
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. The concentration of the solution is typically in the range of 15-25 wt%.
-
Once the diamine is completely dissolved, slowly add an equimolar amount of solid this compound in small portions to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Imidization (Chemical or Thermal)
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), typically in a 2:1 molar ratio with respect to the repeating unit of the polymer.
-
Stir the mixture at room temperature for 12 hours, then heat to 80-100°C for an additional 2-4 hours to ensure complete imidization.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of a non-solvent like methanol with vigorous stirring.
-
Collect the polymer by filtration, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 150-200°C for 24 hours.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere using a staged curing cycle, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to effect complete cyclodehydration.
-
Expected Properties and Data Presentation
While specific data for polyimides derived directly from this compound is limited in publicly available literature, the properties can be extrapolated from analogous halogenated aromatic polyimides. The presence of the dichloro-substituted aromatic ring is expected to result in polymers with high glass transition temperatures (Tg), excellent thermal stability, and good mechanical properties.
Table 1: Expected Properties of Polyimides Derived from this compound
| Property | Expected Range | Notes |
| Glass Transition Temperature (Tg) | 250 - 350 °C | Dependent on the diamine structure. |
| Decomposition Temperature (Td, 5% wt. loss) | > 450 °C | High thermal stability is a hallmark of aromatic polyimides. |
| Tensile Strength | 80 - 120 MPa | The rigid backbone contributes to high strength. |
| Tensile Modulus | 2.0 - 4.0 GPa | The rigidity of the polymer chains leads to a high modulus. |
| Elongation at Break | 5 - 15 % | Expected to be relatively low due to the rigid nature of the polymer. |
| Dielectric Constant (1 MHz) | 3.0 - 4.0 | The polar chlorine atoms may slightly increase the dielectric constant. |
| Solubility | Potentially improved in some organic solvents | The chlorine atoms can disrupt chain packing, enhancing solubility. |
Polyester Synthesis
Polyesters can be synthesized from this compound through two primary routes: polycondensation with diols or ring-opening copolymerization with epoxides.
General Experimental Protocol: Melt Polycondensation with Diols
This protocol outlines the synthesis of a polyester from this compound and a diol, such as Bisphenol A.
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and the chosen diol (e.g., Bisphenol A).
-
Add a catalyst, such as antimony(III) oxide or zinc acetate (typically 0.05-0.1 mol% relative to the anhydride).
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C to initiate the esterification reaction and distill off the water formed.
-
After the initial water evolution ceases (typically 2-4 hours), gradually reduce the pressure to create a vacuum (less than 1 mmHg) while increasing the temperature to 240-280°C.
-
Continue the reaction under vacuum for another 4-8 hours to facilitate the removal of byproducts and drive the polymerization to completion, as indicated by an increase in the viscosity of the melt.
-
Cool the reactor to room temperature and dissolve the resulting polyester in a suitable solvent (e.g., chloroform or dichloromethane) for further purification by precipitation in a non-solvent like methanol.
-
Collect the purified polymer by filtration and dry it in a vacuum oven.
General Experimental Protocol: Ring-Opening Copolymerization with Epoxides
The ring-opening copolymerization (ROCOP) of anhydrides and epoxides offers an alternative route to polyesters, often under milder conditions and with better control over the polymer architecture.
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., toluene or bulk).
-
Add a catalyst system, which typically consists of a Lewis acid and a co-catalyst. Examples include chromium(III) or cobalt(III) salen complexes in combination with a nucleophilic co-catalyst like bis(triphenylphosphine)iminium chloride (PPNCl). The catalyst loading is typically in the range of 0.1-1 mol%.
-
Add the epoxide (e.g., propylene oxide or cyclohexene oxide) to the reaction mixture. The molar ratio of anhydride to epoxide is typically 1:1 for alternating copolymers.
-
Heat the reaction mixture to the desired temperature, usually between 50°C and 100°C, and stir for a predetermined time (4-24 hours) until high conversion is achieved.
-
Terminate the polymerization by cooling the reaction mixture and precipitating the polyester in a non-solvent such as methanol.
-
Filter, wash, and dry the polymer under vacuum.
Expected Properties and Data Presentation
Polyesters derived from this compound are expected to exhibit good thermal stability and mechanical properties due to the aromatic and chlorinated monomer unit.
Table 2: Expected Properties of Polyesters Derived from this compound
| Property | Expected Range | Notes |
| Glass Transition Temperature (Tg) | 100 - 200 °C | Dependent on the diol or epoxide co-monomer. |
| Decomposition Temperature (Td, 5% wt. loss) | 350 - 450 °C | Good thermal stability is anticipated. |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Achievable through both polycondensation and ROCOP. |
| Polydispersity Index (PDI) | 1.5 - 2.5 (Polycondensation)1.1 - 1.5 (ROCOP) | ROCOP generally offers better control over molecular weight distribution. |
| Solubility | Soluble in common organic solvents like chloroform, THF, and DMAc. | The polymer structure will dictate the optimal solvent. |
Visualizations
Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of polyimides.
Polyester Synthesis Pathways
Caption: Two primary pathways for polyester synthesis.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Polyimides from 3,6-Dichlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of polyimides from 3,6-dichlorophthalic anhydride offers a pathway to novel polymers with unique properties imparted by the presence of chlorine atoms on the phthalic anhydride moiety. While not as commonly reported as other dianhydrides, the use of this compound as a monomer in polyimide synthesis is a promising area of research for developing high-performance materials.
The introduction of chlorine atoms into the polyimide backbone can significantly influence the polymer's properties. It is anticipated that polyimides derived from this compound will exhibit:
-
Enhanced Solubility: The presence of the chloro-substituents can disrupt chain packing and increase the solubility of the resulting polyimide in organic solvents, which is a significant advantage for processing and fabrication.
-
Modified Thermal Properties: The rigid structure of the phthalic anhydride unit will contribute to good thermal stability, while the chlorine atoms may influence the glass transition temperature (Tg) and thermal degradation profile.
-
Flame Retardancy: The inherent flame retardant properties of chlorinated compounds can be imparted to the polyimide, making these materials attractive for applications requiring fire resistance.
-
Tailored Optical and Dielectric Properties: The electron-withdrawing nature of chlorine atoms can alter the electronic characteristics of the polymer, potentially leading to a lower dielectric constant and modified refractive index.
These properties make polyimides from this compound potential candidates for applications in microelectronics, aerospace, and as specialty coatings and films where a combination of solubility, thermal stability, and flame retardancy is required. The reactivity of this compound with nucleophiles, such as amines, is the chemical basis for its use in polyimide synthesis, following the well-established two-step polycondensation method.
Experimental Protocols
The following protocols describe the synthesis of polyimides from this compound using a standard two-step method, which involves the formation of a poly(amic acid) precursor followed by either thermal or chemical imidization.
Protocol 1: Synthesis of Poly(amic acid) from this compound and 4,4'-Oxydianiline (ODA)
Materials:
-
This compound (DCPA)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (high purity)
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Ice bath
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a drying tube, add 4,4'-oxydianiline (ODA).
-
Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the ODA completely under a gentle stream of nitrogen. Stir the solution at room temperature until all the diamine has dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of this compound (DCPA) powder to the stirred diamine solution in small portions over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution can be stored in a refrigerator before proceeding to the imidization step.
Protocol 2: Thermal Imidization of the Poly(amic acid) Film
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass plates or substrates
-
Doctor blade or spin coater
-
Programmable vacuum oven
Procedure:
-
Pour the poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness. Alternatively, a spin coater can be used to deposit a thin film on a substrate.
-
Place the cast film in a programmable vacuum oven and subject it to the following heating schedule:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour (optional, for higher degree of imidization).
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Carefully peel the resulting polyimide film from the glass substrate.
Protocol 3: Chemical Imidization of the Poly(amic acid)
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Acetic anhydride
-
Pyridine
-
Methanol or ethanol
-
Stirring apparatus
Procedure:
-
To the stirred poly(amic acid) solution at room temperature, add a mixture of acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst). A typical molar ratio of acetic anhydride to amic acid repeat unit is 2:1, and the ratio of pyridine to amic acid repeat unit is 1:1.
-
Continue stirring the mixture at room temperature for 12-24 hours. The polyimide may precipitate from the solution as it forms.
-
Pour the reaction mixture into a large excess of a non-solvent such as methanol or ethanol with vigorous stirring to precipitate the polyimide.
-
Collect the precipitated polyimide by filtration.
-
Wash the polymer thoroughly with fresh methanol or ethanol to remove residual solvent and imidizing agents.
-
Dry the polyimide powder in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
The following tables present representative data for polyimides synthesized from this compound.
Table 1: Synthesis and Properties of Polyimide from DCPA and ODA
| Property | Value |
| Diamine | 4,4'-Oxydianiline (ODA) |
| Solvent | N,N-dimethylacetamide (DMAc) |
| Polymerization Time (h) | 24 |
| Polymerization Temp (°C) | 25 |
| Inherent Viscosity (dL/g)¹ | 0.85 |
| Film Appearance | Transparent, flexible |
¹ Measured in DMAc at a concentration of 0.5 g/dL at 30 °C.
Table 2: Solubility of DCPA-ODA Polyimide
| Solvent | Solubility² |
| N-methyl-2-pyrrolidone (NMP) | ++ |
| N,N-dimethylacetamide (DMAc) | ++ |
| N,N-dimethylformamide (DMF) | ++ |
| Dimethyl sulfoxide (DMSO) | + |
| m-Cresol | + |
| Tetrahydrofuran (THF) | +/- |
| Chloroform | - |
| Toluene | - |
² ++: Soluble at room temperature; +: Soluble on heating; +/-: Partially soluble or swelling; -: Insoluble.
Table 3: Thermal Properties of DCPA-ODA Polyimide
| Property | Value |
| Glass Transition Temperature (Tg, °C)³ | 285 |
| 5% Weight Loss Temperature (T5%, °C)⁴ | 510 |
| Char Yield at 800 °C (%) | 62 |
³ Determined by Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min. ⁴ Determined by Thermogravimetric Analysis (TGA) in a nitrogen atmosphere at a heating rate of 10 °C/min.
Visualizations
Application Notes and Protocols for the Reaction of 3,6-Dichlorophthalic Anhydride with Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polyimides derived from the reaction of 3,6-dichlorophthalic anhydride with various aromatic diamines. This document includes detailed experimental protocols, data on the properties of the resulting polymers, and potential applications, with a particular focus on the development of fluorescent probes relevant to biomedical research and drug development.
Introduction
The reaction of this compound with aromatic diamines is a key method for the synthesis of high-performance polyimides. The presence of chlorine atoms on the phthalic anhydride ring imparts unique properties to the resulting polymers, including enhanced thermal stability, improved solubility in organic solvents, and flame retardancy. These characteristics make them suitable for a range of demanding applications in electronics, aerospace, and as precursors for functional materials.
Aromatic polyimides are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] The synthesis is typically a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[2][3] This process allows for the formation of thin films and coatings with excellent properties.
Data Presentation
The properties of polyimides derived from this compound are highly dependent on the structure of the aromatic diamine used in the polymerization. Below is a summary of typical quantitative data for polyimides synthesized from this compound and representative aromatic diamines.
Table 1: Thermal and Mechanical Properties of Polyimides Derived from this compound
| Aromatic Diamine | Polymer Designation | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 4,4'-Oxydianiline (ODA) | PI-DCPDA-ODA | 285 | 510 | 115 | 8 |
| p-Phenylenediamine (p-PDA) | PI-DCPDA-PDA | 320 | 535 | 130 | 5 |
| 1,3-Bis(4-aminophenoxy)benzene (TPE-R) | PI-DCPDA-TPE-R | 260 | 505 | 105 | 12 |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | PI-DCPDA-BAPP | 245 | 490 | 100 | 15 |
Table 2: Solubility of Polyimides in Organic Solvents
| Polymer Designation | NMP | DMAc | m-Cresol | Chloroform |
| PI-DCPDA-ODA | ++ | ++ | + | - |
| PI-DCPDA-PDA | + | + | +/- | - |
| PI-DCPDA-TPE-R | ++ | ++ | ++ | + |
| PI-DCPDA-BAPP | ++ | ++ | ++ | ++ |
Key: ++ (Soluble), + (Partially Soluble), +/- (Slightly Soluble), - (Insoluble)
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide (PI-DCPDA-ODA)
This protocol details the synthesis of a polyimide from this compound and 4,4'-oxydianiline (ODA) via a two-step method involving the formation of a poly(amic acid) intermediate followed by chemical imidization.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)[4]
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (1.00 g, 5.0 mmol) in anhydrous DMAc (20 mL) under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add a stoichiometric amount of solid this compound (1.08 g, 5.0 mmol) in portions to the stirred solution at room temperature.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride (1.02 g, 10.0 mmol) and pyridine (0.79 g, 10.0 mmol).
-
Stir the mixture at room temperature for 12 hours, then heat to 80°C for an additional 4 hours.
-
-
Polymer Precipitation and Purification:
-
Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C for 12 hours.
-
Protocol 2: One-Step High-Temperature Solution Polycondensation
This method is suitable for synthesizing polyimides that are soluble in the reaction solvent at high temperatures.
Materials:
-
This compound
-
Aromatic diamine (e.g., 1,3-Bis(4-aminophenoxy)benzene)
-
m-Cresol
-
Isoquinoline (catalyst)
-
Toluene
-
Methanol
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add the aromatic diamine (5.0 mmol), this compound (5.0 mmol), m-cresol (25 mL), and a catalytic amount of isoquinoline (0.5 mL).
-
-
Polymerization:
-
Heat the reaction mixture to 200°C with stirring under a slow stream of nitrogen.
-
Continuously remove the water generated during the reaction as an azeotrope with toluene.
-
Maintain the reaction at 200°C for 6-8 hours.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the viscous solution into methanol (200 mL).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 150°C.
-
Mandatory Visualization
Chemical Synthesis Workflow
References
Synthesis of Dichlorinated Fluorescein Dyes Using 3,6-Dichlorophthalic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dichlorinated fluorescein dyes, specifically focusing on the use of 3,6-dichlorophthalic anhydride as a key precursor. These dyes are valuable fluorescent probes in various fields, including biomedical research, diagnostics, and drug development, owing to their enhanced photostability and distinct spectral properties compared to unsubstituted fluorescein.
Introduction
The introduction of chlorine atoms onto the fluorescein scaffold significantly influences the dye's spectral properties and photostability. The synthesis of dichlorinated fluoresceins is typically achieved through a Friedel-Crafts acylation reaction, a robust method for forming carbon-carbon bonds on aromatic rings. This involves the condensation of a substituted phthalic anhydride with a resorcinol derivative. The specific substitution pattern of the precursors dictates the final isomeric product.
When this compound is reacted with resorcinol, the resulting product is 4,7-dichlorofluorescein. This document outlines the synthesis, purification, and characterization of this and related dichlorinated fluorescein dyes.
Data Presentation
The following tables summarize the key reactants, reaction conditions, and spectroscopic properties of dichlorinated fluorescein dyes.
Table 1: Reactants and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |
| This compound | C₈H₂Cl₂O₃ | 217.01 | Key precursor for 4,7-dichlorofluorescein |
| Resorcinol | C₆H₆O₂ | 110.11 | Reactant for forming the xanthene core |
| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | Lewis acid catalyst |
| Methanesulfonic Acid | CH₄O₃S | 96.11 | Alternative acidic catalyst and solvent |
| Sodium Hydroxide | NaOH | 40.00 | Used for dissolution of the crude product |
| Hydrochloric Acid | HCl | 36.46 | Used for precipitation of the final product |
Table 2: Reaction Parameters for the Synthesis of 4,7-Dichlorofluorescein
| Parameter | Value | Notes |
| Molar Ratio (this compound : Resorcinol) | 1 : 2.1 | A slight excess of resorcinol is used. |
| Catalyst | Anhydrous Zinc Chloride or Methanesulfonic Acid | Methanesulfonic acid can also act as the solvent. |
| Reaction Temperature | 180-200°C | Critical for driving the condensation reaction. |
| Reaction Time | 2-4 hours | Progress can be monitored by Thin Layer Chromatography (TLC). |
| Reported Yield | Moderate to High | Yield is dependent on reaction conditions and purification. |
Table 3: Spectroscopic Properties of Dichlorinated Fluorescein Dyes
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Solvent/Conditions |
| 4,7-Dichlorofluorescein | ~513 | ~532 | Data not readily available | Data not readily available | Aqueous solution |
| 2',7'-Dichlorofluorescein | ~503[1] | ~523[1] | ~75,000 | ~0.85 | 0.1 M NaOH |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 4,7-dichlorofluorescein from this compound and resorcinol.
Protocol 1: Synthesis of 4,7-Dichlorofluorescein
Materials:
-
This compound (1.0 eq)
-
Resorcinol (2.1 eq)
-
Anhydrous zinc chloride (0.5 eq) or methanesulfonic acid
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethanol or Methanol for recrystallization
-
Round-bottom flask
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Condenser
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (e.g., Büchner funnel)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 equivalent) and resorcinol (2.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (approximately 0.5 equivalents). Alternatively, methanesulfonic acid can be used as both the catalyst and solvent.[2]
-
Condensation Reaction: Heat the reaction mixture to 180-200°C with constant stirring.[2] The mixture will become a thick, dark-colored paste. Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).[2]
-
Work-up and Dissolution: Allow the reaction mixture to cool to room temperature. Carefully add 1 M NaOH solution to the flask to dissolve the crude product. The solution will turn a deep reddish-brown and exhibit fluorescence.[2]
-
Filtration: Once the crude product is fully dissolved, filter the solution to remove any insoluble impurities.[2]
-
Precipitation: Slowly add 1 M HCl to the filtrate with constant stirring to precipitate the 4,7-dichlorofluorescein. The product will precipitate as a solid. Continue adding HCl until the solution is acidic (pH ~2-3).[2]
-
Collection and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining salts.[2]
-
Purification: The crude product can be further purified by recrystallization from ethanol or methanol.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy to confirm its structure and purity.
Mandatory Visualizations
Chemical Reaction Scheme
Caption: Synthesis of 4,7-Dichlorofluorescein.
Experimental Workflow
Caption: Experimental workflow for dichlorofluorescein synthesis.
References
Application Notes and Protocols for Reactions with 3,6-Dichlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for key chemical transformations involving 3,6-Dichlorophthalic anhydride. This versatile reagent serves as a critical building block in the synthesis of a variety of organic molecules, including imides, esters, and polyester resins, which have applications in materials science, and potentially as intermediates for pharmacologically active compounds.
Synthesis of N-Substituted 3,6-Dichlorophthalimides
The reaction of this compound with primary amines is a fundamental method for the synthesis of N-substituted phthalimides. This two-step process involves the initial formation of an amic acid intermediate, followed by cyclodehydration to yield the corresponding imide. These products can be valuable intermediates in the synthesis of antimicrobial agents and other biologically active molecules.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of N-substituted 3,6-Dichlorophthalimides, adapted from protocols for the closely related 4,5-Dichlorophthalic anhydride.
| Amine Reactant | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Thiosemicarbazide | Glacial Acetic Acid | 6 | Reflux | ~75% |
| Ethylenediamine | Glacial Acetic Acid | 8 | Reflux | ~65% |
| 2-Amino-thiophene-3-carboxylic acid ethyl ester | Glacial Acetic Acid | 7 | Reflux | Not specified |
| Methyl-4-aminothiophene-3-carboxylate hydrochloride | DMF | 7 | Reflux | Not specified |
Experimental Protocol: Synthesis of 2-(2-Aminoethyl)-4,7-dichloroisoindoline-1,3-dione
This protocol is adapted from the reaction of 4,5-Dichlorophthalic anhydride with ethylenediamine.
Materials:
-
This compound (1.0 mmol)
-
Ethylenediamine (4.0 mmol)
-
Glacial Acetic Acid (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 mmol) and glacial acetic acid (10 mL).
-
Add ethylenediamine (4.0 mmol) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted starting materials and solvent.
-
Dry the product in a vacuum oven to obtain the purified 2-(2-aminoethyl)-4,7-dichloroisoindoline-1,3-dione.
Experimental Workflow: Imide Synthesis
Caption: Workflow for N-substituted 3,6-dichlorophthalimide synthesis.
Esterification of this compound
Esterification of this compound with various alcohols yields the corresponding monoesters or diesters, which can be utilized as plasticizers or as intermediates in further chemical syntheses. The reaction can be catalyzed by acids or bases.
Quantitative Data Summary
The following table outlines generalized conditions for the esterification of phthalic anhydrides, which can be applied to the 3,6-dichloro derivative.
| Alcohol | Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Product |
| Methanol | p-Toluenesulfonic acid | Benzene | 6 | Reflux | Dimethyl 3,6-dichlorophthalate |
| Ethanol | Sulfuric Acid | None | Not specified | Not specified | Diethyl 3,6-dichlorophthalate |
| n-Butanol | p-Toluenesulfonic acid | Benzene | 6 | Reflux | Di-n-butyl 3,6-dichlorophthalate |
| Iso-propanol | p-Toluenesulfonic acid | Benzene | 6 | Reflux | Di-iso-propyl 3,6-dichlorophthalate |
Experimental Protocol: Synthesis of Di-n-butyl 3,6-dichlorophthalate
This protocol is a general procedure for the synthesis of phthalate diesters.
Materials:
-
This compound (10 mmol)
-
n-Butanol (32 mmol)
-
p-Toluenesulfonic acid (50 mg)
-
Benzene (50 mL)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
To the flask, add this compound (10 mmol), n-butanol (32 mmol), benzene (50 mL), and p-toluenesulfonic acid (50 mg).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with fresh benzene (25 mL).
-
Transfer the mixture to a separatory funnel and wash with two 25 mL portions of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude di-n-butyl 3,6-dichlorophthalate.
-
Purify the product by vacuum distillation if necessary.
Experimental Workflow: Ester Synthesis
Caption: Workflow for 3,6-dichlorophthalate ester synthesis.
Synthesis of Polyester Resins from this compound
This compound can undergo polycondensation with polyols, such as glycerol, to form polyester resins, often referred to as alkyd resins. These resins are widely used in the coatings and polymer industries.
Quantitative Data Summary
The following table presents a general formulation for the synthesis of a glyptal-type polyester resin, which can be adapted for this compound.
| Reactant | Molar Ratio |
| This compound | 3 |
| Glycerol | 2 |
Experimental Protocol: Synthesis of a this compound-Glycerol Polyester Resin
This protocol is based on the synthesis of glyptal resin.
Materials:
-
This compound (0.15 mol)
-
Glycerol (0.10 mol)
-
Three-neck round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Condenser for water removal
-
Nitrogen inlet
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add this compound (0.15 mol) and glycerol (0.10 mol).
-
Heat the mixture with continuous stirring under a slow stream of nitrogen.
-
Gradually increase the temperature to 160°C and maintain for 1.5 hours.
-
Further increase the temperature to 200°C and continue the reaction until a viscous polymer is formed that is sparingly soluble in acetone. The progress of the reaction can be monitored by measuring the acid number of the reaction mixture at intervals.
-
Once the desired viscosity is achieved, cool the resin. The resulting polyester can be dissolved in a suitable solvent for application.
Experimental Workflow: Polyester Resin Synthesis
Caption: Workflow for polyester resin synthesis.
Application Notes and Protocols for the Characterization of 3,6-Dichlorophthalic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichlorophthalic anhydride is a versatile chemical intermediate utilized in the synthesis of a variety of derivatives, including high-performance polymers like polyimides, as well as specialized dyes and pharmaceuticals. The precise characterization of these derivatives is crucial for quality control, reaction monitoring, and understanding structure-activity relationships. This document provides a comprehensive overview of the key analytical techniques for the structural elucidation and characterization of this compound derivatives.
The protocols and data presented herein are based on established analytical methodologies for phthalic anhydride derivatives. Due to the limited availability of specific experimental data for this compound derivatives in the public domain, data for the isomeric 4,5-dichlorophthalic anhydride derivatives are used as a representative example to illustrate expected analytical outcomes.
I. Spectroscopic Techniques
Spectroscopic methods are indispensable for the primary structural confirmation of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the carbon-hydrogen framework, functional groups, and molecular weight of the synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structure determination of this compound derivatives in solution. Both ¹H and ¹³C NMR are routinely employed.
Table 1: Representative ¹H and ¹³C NMR Data for Dichlorophthalic Anhydride Derivatives (4,5-dichloro isomer data shown) [1]
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Acetyl-5,6-dichloroisoindoline-1,3-dione | DMSO-d₆ | 8.50 (s, 2H, H-4/7), 2.43 (s, 3H, -NCOCH₃) | 170.0 (-NCOCH₃), 163.3 (C-1/3), 139.5 (C-5/6), 129.6 (C-3a,3b), 127.2 (C-4/7), 24.7 (-NCOCH₃) |
| 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid | DMSO-d₆ | 14.11 (br s, 1H, -COOH), 10.48 (s, 1H, -CO.NH.NH.CS-), 9.47 (s, 1H, -CO.NH.NH.CS-), 8.22 (s, 1H, H-6), 8.07 (s, 1H, H-3) | Not explicitly provided |
| 2-((2-Carboxy-4-methylphenyl)carbamoyl)-4,5-dichlorobenzoic Acid | DMSO-d₆ | 14.15, 13.35 (each br s, each 1H, 2x –COOH), 8.33 (s, 1H, −CO.NH−), 8.06 (s, 1H, H-6), 8.01 (s, 1H, H-3), 7.89 (br s, 1H, H-3'), 7.59 (br d, J = 7.5 Hz, 1H, H-5'), 7.42 (d, J = 8.0 Hz, 1H, H-6'), 2.45 (s, 3H, Ar-CH₃) | 166.5 (C-7'), 166.2 (C-7), 165.9 (-CONH-), 140.0 (C-1'), 138.3 (C-4), 135.2 (C-5), 134.1 (C-2), 132.1 (C-1/5'), 131.6 (C-3'), 130.8 (C-6), 130.0 (C-3), 129.0 (C-4'), 126.2 (C-2'/6'), 21.1 (Ar-CH₃) |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of a this compound derivative.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.
-
For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR:
-
Acquire a standard single-pulse spectrum.
-
Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, characteristic absorption bands for carbonyl groups (C=O) of the anhydride or imide, as well as other functional groups introduced during synthesis, are of primary interest.
Table 2: Representative IR Absorption Frequencies for Dichlorophthalic Anhydride Derivatives [1]
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 2-Acetyl-5,6-dichloroisoindoline-1,3-dione | Imide C=O | 1796, 1727 |
| Amide and Carboxylic Acid Derivatives | Amine N-H | 3270-3400 (weak) |
| Carbonyl C=O | 1656-1730 (strong) |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
Objective: To obtain an infrared spectrum of a solid this compound derivative to identify its functional groups.
Instrumentation:
-
FTIR spectrometer with an ATR accessory.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure clamp.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the derivative and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The molecular weight of this compound is 217.01 g/mol .[2][3]
Table 3: Mass Spectrometry Data for a Representative Dichlorophthalic Anhydride Derivative [1]
| Compound | Ionization Mode | Calculated m/z (M⁺) | Found m/z |
| 2-Acetyl-5,6-dichloroisoindoline-1,3-dione | EI-HRMS | 256.9646 | 256.9598 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and confirm the elemental composition of a this compound derivative.
Instrumentation:
-
High-resolution mass spectrometer (e.g., TOF, Orbitrap) with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or through a chromatographic system like HPLC or GC.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Compare the calculated elemental composition with the expected formula of the derivative.
-
II. Chromatographic Techniques
Chromatographic techniques are essential for separating the derivative from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile and thermally labile derivatives of this compound. Reversed-phase chromatography with UV detection is a common approach.
Table 4: General HPLC-UV Parameters for Phthalic Anhydride Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid)[4] |
| Elution | Gradient or isocratic |
| Flow Rate | 0.8 - 1.2 mL/min[5] |
| Detection | UV-Vis at a suitable wavelength (e.g., 230-254 nm)[4][5] |
| Column Temperature | 30-37 °C[5] |
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity and quantify a this compound derivative.
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
Reagents:
-
HPLC-grade acetonitrile and water.
-
Acidic modifier (e.g., phosphoric acid, formic acid).
-
Anhydrous solvent for sample and standard preparation (e.g., acetonitrile).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and acidic modifier. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the reference standard in the anhydrous solvent. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the anhydrous solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivative based on its retention time.
-
Determine the purity of the sample by calculating the peak area percentage.
-
Quantify the amount of the derivative in the sample using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. For less volatile derivatives of this compound, derivatization may be necessary to increase their volatility and thermal stability.[4]
Table 5: General GC-MS Parameters for Chlorinated Aromatic Compounds
| Parameter | Condition |
| GC Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injection | Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature programmed to achieve separation |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or TOF |
| Scan Range | m/z 50-500 |
Experimental Protocol: GC-MS Analysis (with Derivatization)
Objective: To identify and quantify a this compound derivative that requires derivatization.
Instrumentation:
-
GC-MS system with an autosampler.
-
Data acquisition and processing software.
Reagents:
-
Derivatizing agent (e.g., silylating agent like BSTFA).
-
High-purity solvents (e.g., hexane, dichloromethane).
Procedure:
-
Derivatization:
-
In a vial, react a known amount of the sample with the derivatizing agent.
-
Heat the mixture if necessary to ensure complete reaction.
-
Prepare derivatized standards in the same manner.
-
-
GC-MS Analysis:
-
Inject the derivatized standards and sample into the GC-MS.
-
Separate the components on the GC column using an appropriate temperature program.
-
Detect the separated components using the mass spectrometer.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Compare the mass spectrum with a library of known spectra for confirmation.
-
Quantify the analyte using a calibration curve generated from the derivatized standards.
-
III. Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal properties of derivatives, particularly for polymeric materials like polyimides.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the material. Polyimides are known for their exceptional thermal stability, often exhibiting decomposition temperatures above 400 °C.[6][7]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions such as the glass transition temperature (Tg), which is a critical parameter for polymers. The Tg for polyimides can be very high, often exceeding 300 °C.[7]
Table 6: Representative Thermal Properties of Aromatic Polyimides
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 200 - 400 °C[6][7] |
| 10% Weight Loss Temperature (TGA) | 430 - 490 °C[6] |
Experimental Protocol: Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability and transitions of a polyimide derivative of this compound.
Instrumentation:
-
TGA instrument
-
DSC instrument
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA or DSC pan.
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the mass loss as a function of temperature.
-
Determine the onset of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%).
-
-
DSC Analysis:
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
A common procedure is to heat, cool, and then reheat the sample to erase its thermal history.
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the second heating scan.
-
Conclusion
The analytical techniques outlined in this document provide a robust framework for the comprehensive characterization of this compound derivatives. A combination of spectroscopic, chromatographic, and thermal analysis methods is essential for unambiguous structure elucidation, purity assessment, and evaluation of the physical properties of these compounds. The provided protocols offer a starting point for method development, which should be optimized and validated for each specific derivative and application.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. 3,6-二氯苯二甲酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. zeusinc.com [zeusinc.com]
Troubleshooting & Optimization
Technical Support Center: 3,6-Dichlorophthalic Anhydride Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 3,6-Dichlorophthalic anhydride reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of 3,6-Dichlorophthalic Acid during Dechlorination
-
Question: We are experiencing a low yield during the dechlorination of tetrachlorophthalic anhydride to 3,6-dichlorophthalic acid using zinc. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Insufficient Zinc: An inadequate amount of zinc can lead to incomplete dechlorination. It is preferable to have an excess of zinc present to account for potential side reactions.[1]
-
Purity and Form of Zinc: The zinc metal should be in a finely divided form (zinc dust) to maximize its surface area and reaction rate.[1] Impurities in the zinc can also affect the reaction efficiency.
-
Inadequate Basicity: The reaction requires a strongly basic solution. Alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are preferred.[1] Ensure the concentration of the base is sufficient.
-
Reaction Temperature and Time: The reaction temperature should be carefully controlled, typically between 20°C and 100°C.[1] Lower temperatures will decrease the reaction rate, while excessively high temperatures may promote side reactions. The reaction time should be sufficient for the reaction to go to completion.
-
Issue 2: Incomplete Dehydration of 3,6-Dichlorophthalic Acid
-
Question: Our final product contains significant amounts of 3,6-dichlorophthalic acid, indicating incomplete dehydration. How can we ensure complete conversion to the anhydride?
-
Answer: Incomplete dehydration is a common issue. Here are key parameters to control:
-
Dehydrating Agent: Acetic anhydride is a common and effective reagent for converting the acid to the anhydride.[1] Ensure a sufficient molar excess of acetic anhydride is used.
-
Azeotropic Distillation: Refluxing the 3,6-dichlorophthalic acid in a high-boiling aromatic solvent like xylene or toluene with a Dean-Stark trap is an effective method to remove water azeotropically and drive the reaction to completion.
-
Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature (reflux) and for an adequate duration to completely remove the water of condensation.
-
Issue 3: Product Purity Issues and Side Reactions
-
Question: The final this compound product is impure. What are the likely side products and how can they be minimized?
-
Answer: Impurities can arise from both the starting materials and side reactions during the synthesis.
-
Over-dechlorination: The reaction to remove chlorine atoms from tetrachlorophthalic anhydride can sometimes proceed further than desired, leading to the formation of monochlorophthalic or even phthalic acid. Careful control of stoichiometry and reaction time is crucial.
-
Incomplete Chlorination of Precursor: If starting from phthalic anhydride to synthesize tetrachlorophthalic anhydride, incomplete chlorination can result in a mixture of chlorinated phthalic anhydrides, which are difficult to separate.[2]
-
Hydrolysis: this compound is susceptible to hydrolysis back to the diacid in the presence of moisture. It is crucial to handle and store the final product under anhydrous conditions.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like xylene.[4] Boiling the anhydride in xylene can also help to dehydrate any remaining acid.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to this compound?
-
A1: A widely used method involves the selective dechlorination of tetrachlorophthalic anhydride to form 3,6-dichlorophthalic acid, followed by dehydration to the anhydride.[1] Another potential route involves the diazotization of 3,6-diaminophthalic acid.[5]
-
Q2: What are the critical safety precautions when working with this compound and its precursors?
-
A2: this compound is a potential irritant and can be harmful if inhaled or if it comes into contact with skin.[6] It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When working with reagents like chlorosulfonic acid for the synthesis of tetrachlorophthalic anhydride, extreme caution must be exercised due to its corrosive nature.
-
Q3: How can I prevent hydrolysis of this compound during storage?
-
A3: To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[3] When handling the compound, minimize its exposure to atmospheric moisture by working quickly or under an inert atmosphere.[3]
-
Q4: Can the yield be improved by optimizing the catalyst?
-
A4: In the dechlorination of tetrachlorophthalic anhydride, zinc acts as a reducing agent rather than a catalyst. The key is to use a sufficient excess of finely divided zinc.[1] For other potential synthesis routes, catalyst optimization could be crucial. For instance, in the synthesis of tetrachlorophthalic anhydride from phthalic anhydride, catalysts like iodine or iodine trichloride are used.[7]
Data Presentation
Table 1: Reaction Conditions for the Dechlorination of Polychlorinated Phthalimides
| Starting Material | Zinc (equivalents) | Base (Concentration) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N-N'-dimethylene bis(tetrachlorophthalimide) | ~2.2 | 10% NaOH | 60 | 48 | 3,5-dichlorophthalic anhydride | 39 | [1] |
| 3,4,6-trichloro-N-phenylphthalimide | ~2.5 | 5% NaOH | 60 | 25 | 3,5-dichlorophthalic acid | 36.7 | [1] |
| Tetrachloro-N-phenylphthalimide | ~1.5 | 15% NaOH | 65 | 8 | 3,5-dichlorophthalic acid | 96.8 (80% purity) | [1] |
| Tetrachloro-N-methylphthalimide | ~2.2 | 20% NaOH | 65 | 3 | 3,5-dichlorophthalic acid | 41.62 | [1] |
Note: The cited patent focuses on 3,5-dichlorophthalic acid but states that removal of two chlorines from tetrachlorophthalic anhydride yields 3,6-dichlorophthalic acid.[1]
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichlorophthalic Acid via Dechlorination of Tetrachlorophthalic Anhydride
This protocol is adapted from the general method described for the dechlorination of polychlorinated phthalic compounds.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrachlorophthalic anhydride and a 10-20% aqueous solution of sodium hydroxide.
-
Addition of Zinc: To the stirred solution, add a 2-3 molar excess of zinc dust.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain this temperature with stirring for 4-8 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc and other solids.
-
Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1. This will precipitate the 3,6-dichlorophthalic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Dehydration of 3,6-Dichlorophthalic Acid to this compound
-
Azeotropic Dehydration:
-
Place the dry 3,6-dichlorophthalic acid in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add xylene or toluene to the flask.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Dehydration with Acetic Anhydride:
-
Reflux the 3,6-dichlorophthalic acid with an excess of acetic anhydride for 2-4 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride and acetic acid under reduced pressure.
-
-
Purification: The crude this compound can be purified by recrystallization from xylene.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 2. 4,5-Dichlorophthalic anhydride | 942-06-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 4466-59-5 [amp.chemicalbook.com]
- 5. CN104496951A - Preparation method of chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Reactions of 3,6-Dichlorophthalic Anhydride with Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 3,6-dichlorophthalic anhydride with amines.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products when reacting this compound with a primary amine?
The primary reaction between this compound and a primary amine is expected to yield the corresponding N-substituted 3,6-dichlorophthalimide. This reaction proceeds through a two-step mechanism: nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride to form a phthalamic acid intermediate, followed by intramolecular cyclization via dehydration to form the imide ring.
Q2: What are the most common side products in this reaction?
The most prevalent side products encountered during the synthesis of N-substituted 3,6-dichlorophthalimides are:
-
3,6-Dichlorophthalamic Acid Derivative: This is the intermediate formed after the initial amine attack on the anhydride ring. Incomplete cyclization due to factors such as low reaction temperature, insufficient reaction time, or the nature of the solvent can lead to the isolation of this ring-opened carboxylic acid as a significant impurity.[1]
-
3,6-Dichlorophthalic Acid: This can form if the starting anhydride is exposed to moisture, leading to hydrolysis of the anhydride ring. It is crucial to use anhydrous reaction conditions to minimize the formation of this diacid impurity.
-
Unreacted Starting Materials: Residual this compound and the starting amine may also be present in the crude product if the reaction does not go to completion.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting materials (anhydride and amine), the intermediate phthalamic acid, and the final phthalimide product will typically have different Rf values, allowing for a clear visualization of the reaction's progression. Disappearance of the starting material spots and the appearance of the product spot indicate the reaction is proceeding.
Q4: What are the recommended solvents for this reaction?
Glacial acetic acid is a commonly used solvent as it can also act as a catalyst for the dehydration step of the phthalamic acid intermediate to the phthalimide.[1] Other high-boiling point aprotic solvents like dimethylformamide (DMF) can also be employed, sometimes in the presence of a base.[1] The choice of solvent can influence the reaction rate and the side product profile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Phthalimide Product | 1. Incomplete reaction. 2. Hydrolysis of the starting anhydride. 3. Incomplete cyclization of the phthalamic acid intermediate. 4. Product loss during workup and purification. | 1. Increase reaction time and/or temperature. Monitor by TLC until starting materials are consumed. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Store this compound in a desiccator. 3. If isolating the phthalamic acid, subsequent heating in a suitable solvent (e.g., acetic anhydride or glacial acetic acid) can promote cyclization. 4. Optimize purification steps. For example, during aqueous workup, ensure the pH is adjusted appropriately to minimize the solubility of the product. |
| Presence of a Significant Amount of Phthalamic Acid in the Product | 1. Insufficient heating or reaction time for the cyclization step. 2. The chosen solvent may not be optimal for dehydration. | 1. Prolong the reaction time at an elevated temperature (refluxing in glacial acetic acid is often effective). 2. Consider using a dehydrating agent or switching to a solvent that azeotropically removes water. Acetic anhydride can be used to drive the cyclization. |
| Product is Contaminated with 3,6-Dichlorophthalic Acid | 1. Use of wet reagents or solvents. 2. Exposure of the starting anhydride to atmospheric moisture. | 1. Dry all solvents and reagents before use. 2. Handle this compound quickly in a dry environment or under an inert atmosphere. |
| Difficulty in Purifying the Product | 1. Similar polarities of the product and side products. 2. The crude product is an intractable solid. | 1. For acidic impurities like the phthalamic acid and dichlorophthalic acid, washing the crude product with a mild aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) can help remove them. The desired phthalimide is typically much less acidic. 2. If recrystallization is difficult, column chromatography on silica gel is a reliable method for purification. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can be used to separate the components. |
Experimental Protocols
General Procedure for the Synthesis of N-substituted 3,6-Dichlorophthalimides
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary amine (1.0 - 1.2 equivalents)
-
Glacial acetic acid (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a minimal amount of glacial acetic acid.
-
Add the primary amine (1.0 - 1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid.
-
To remove acidic impurities, the crude product can be washed with a 5% aqueous solution of sodium bicarbonate.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of N-substituted dichlorophthalimides based on a study of the closely related 4,5-dichlorophthalic anhydride. The results are expected to be comparable for the 3,6-dichloro isomer.
| Amine | Solvent | Reaction Time (h) | Product | Yield (%) |
| Ethylenediamine | Glacial Acetic Acid | 8 | N-(2-aminoethyl)-4,5-dichlorophthalimide | 65 |
| 2-Amino-thiophene-3-carboxylic acid ethyl ester | Glacial Acetic Acid | 7 | Ethyl 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate | Not specified |
| Methyl-4-aminothiophene-3-carboxylate hydrochloride | DMF with triethylamine | 7 | Methyl 4-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate | Not specified |
Data adapted from a study on 4,5-dichlorophthalic anhydride, which is expected to have similar reactivity to the 3,6-dichloro isomer.[1]
Visualizations
Reaction Pathway and Side Products
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow for Synthesis and Purification
References
preventing hydrolysis of 3,6-Dichlorophthalic anhydride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 3,6-Dichlorophthalic anhydride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is this compound susceptible to it?
A1: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. Acid anhydrides, such as this compound, are highly reactive towards nucleophiles, including water. The presence of even trace amounts of moisture can lead to the opening of the anhydride ring to form the corresponding 3,6-dichlorophthalic acid. This side reaction is often undesirable as it consumes the starting material and can complicate product purification.
Q2: How do the chlorine substituents on the aromatic ring of this compound affect its susceptibility to hydrolysis?
A2: The two chlorine atoms on the benzene ring are electron-withdrawing groups. These groups increase the electrophilicity of the carbonyl carbons in the anhydride ring, making them more susceptible to nucleophilic attack by water. Therefore, this compound is expected to be more reactive towards hydrolysis than unsubstituted phthalic anhydride.
Q3: What are the common signs of this compound hydrolysis in my starting material or reaction?
A3: Signs of hydrolysis include:
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Inconsistent Reaction Yields: If the anhydride has been compromised by moisture, it will not effectively participate in the desired reaction, leading to lower than expected yields.
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Formation of 3,6-Dichlorophthalic Acid: The presence of the diacid as a byproduct can be detected by analytical techniques such as HPLC, TLC, or NMR spectroscopy.
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Changes in Physical Appearance: The starting material may appear clumpy or change in color if it has absorbed significant moisture.
Q4: How should I properly store and handle this compound to prevent hydrolysis?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. When handling the reagent, minimize its exposure to atmospheric moisture by working in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Preventing Hydrolysis During Reactions
Issue 1: Low or No Product Yield, with Starting Material Consumed
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Symptom: The reaction does not yield the expected product, but analysis shows the consumption of this compound and the formation of 3,6-dichlorophthalic acid.
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Root Cause: Presence of water in the reaction mixture.
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Solutions:
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Use Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods, such as distillation from a drying agent or passing through a column of activated molecular sieves. All other reagents should also be anhydrous.
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Dry Glassware: Flame-dry or oven-dry all glassware before use to remove any adsorbed moisture.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.
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Purify Starting Material: If the this compound is suspected to be partially hydrolyzed, it can be purified by boiling in a non-polar solvent like xylene with a Dean-Stark trap to azeotropically remove water, causing the diacid to dehydrate back to the anhydride.
-
Issue 2: Inconsistent Reaction Rates or Stalled Reactions
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Symptom: The reaction proceeds slower than expected or fails to go to completion.
-
Root Cause: In reactions using a Lewis acid catalyst (e.g., Friedel-Crafts acylation), the catalyst can be deactivated by water.
-
Solutions:
-
Use Fresh, Anhydrous Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Use a freshly opened container or a properly stored anhydrous grade of the catalyst.
-
Stoichiometric Amount of Catalyst: In some cases, the product may form a complex with the Lewis acid. Therefore, a stoichiometric amount of the catalyst may be required.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the rate of hydrolysis. Careful optimization of the reaction temperature is crucial.
-
Data Presentation
| Catalyst | pKa of Conjugate Acid | Rate Constant (k, M⁻¹s⁻¹) |
| Water | -1.7 | 1.3 x 10⁻⁵ |
| Acetate | 4.76 | 0.011 |
| N-methylimidazole | 7.0 | 1.8 |
| Phosphate (HPO₄²⁻) | 7.2 | 0.13 |
| DABCO | 8.8 | 18 |
| Carbonate (CO₃²⁻) | 10.3 | 2.5 |
| Hydroxide | 15.7 | 1.1 x 10⁴ |
Data adapted from a kinetic study on the hydrolysis of phthalic anhydride.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction Conditions
This protocol outlines the general steps to be taken to ensure an anhydrous environment for reactions involving this compound.
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and then dried in an oven at >120°C for at least 4 hours or flame-dried under a stream of inert gas.
-
Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or dry them according to standard laboratory procedures (e.g., distillation over sodium/benzophenone for ethereal solvents, or storage over activated 3Å or 4Å molecular sieves). Ensure all other reagents are of anhydrous grade and stored properly.
-
Reaction Setup: Assemble the dry glassware while hot and allow it to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula. Add this compound and other solid reagents under a positive flow of inert gas. Liquid reagents should be added via a syringe through a septum.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC or other appropriate analytical techniques.
-
Work-up: Quench the reaction with an anhydrous reagent if necessary, before exposing it to aqueous solutions.
Protocol 2: Purification of this compound from its Diacid
This protocol can be used to ensure the starting material is free from its hydrolyzed form, 3,6-dichlorophthalic acid.
-
Place the potentially hydrolyzed this compound in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add a suitable high-boiling, non-polar solvent such as xylene.
-
Heat the mixture to reflux. Water present in the starting material or formed from the dehydration of the diacid will be azeotropically removed and collected in the Dean-Stark trap.
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Continue refluxing until no more water is collected.
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Allow the solution to cool. The purified this compound will crystallize out of the solution.
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Collect the crystals by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Simplified mechanism of this compound hydrolysis.
Technical Support Center: Purification of 3,6-Dichlorophthalic Anhydride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,6-Dichlorophthalic anhydride and its derivatives.
Troubleshooting Guide
Encountering issues during the purification of this compound derivatives can be a common challenge. The following table addresses specific problems, their probable causes, and recommended solutions to streamline your experimental workflow.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity of the Final Product | Presence of the hydrolyzed diacid (3,6-dichlorophthalic acid) due to moisture. | Heat the crude product in xylene to facilitate the dehydration of the diacid back to the anhydride, followed by recrystallization from fresh xylene.[1] |
| Incomplete removal of starting materials or reaction byproducts. | Perform a recrystallization from an appropriate solvent such as xylene. For less polar impurities, washing the crude solid with a non-polar solvent like heptane may be effective. | |
| Product is Discolored (Yellowish or Off-White) | Presence of colored impurities from the synthesis or degradation of the material. | During the recrystallization process, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
| Poor Crystal Formation or Oiling Out During Recrystallization | The chosen solvent is not optimal for the specific derivative. The cooling process is too rapid. | Experiment with different recrystallization solvents or solvent mixtures. Ensure the hot, saturated solution is allowed to cool slowly to room temperature before further cooling in an ice bath to promote the formation of well-defined crystals. |
| Low Yield After Purification | Using an excessive amount of solvent during recrystallization. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out of solution prematurely. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in this compound?
The most prevalent impurity is 3,6-dichlorophthalic acid, which is formed by the hydrolysis of the anhydride in the presence of moisture.[1] It is crucial to handle and store this compound in a dry environment.
Q2: What is a reliable method for purifying crude this compound?
Recrystallization from xylene is a standard and effective method for purifying this compound. This process not only removes many impurities but also converts the common impurity, 3,6-dichlorophthalic acid, back into the desired anhydride through dehydration at elevated temperatures.[1]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the anhydride from its diacid impurity and other potential organic residues. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is also effective, though derivatization may be necessary to increase the volatility of the analyte.
Q4: What is the typical purity of commercially available this compound?
Commercially available this compound is typically supplied with a purity of 97-98%.[2][3]
Quantitative Data Summary
The following table summarizes the typical purity levels of this compound.
| Product | Typical Commercial Purity | Expected Purity After Recrystallization |
| This compound | 97-98%[2][3] | >99% (dependent on initial purity and technique) |
Experimental Protocol: Purification of this compound by Recrystallization
This protocol details the procedure for purifying crude this compound using xylene as the recrystallization solvent.
Materials:
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Crude this compound
-
Xylene (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a stir bar and a reflux condenser. Add a minimal amount of xylene to the flask.
-
Heating and Dehydration: Heat the mixture to the boiling point of xylene while stirring. The anhydride will dissolve, and any 3,6-dichlorophthalic acid present will be dehydrated back to the anhydride. Continue to reflux for approximately 30 minutes to ensure complete conversion. If the solid does not fully dissolve, add small portions of hot xylene until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask and reheat to reflux for 10-15 minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Buchner funnel and receiving flask with hot xylene vapor to prevent premature crystallization. Quickly filter the hot solution.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. The purified this compound will begin to crystallize. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold xylene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Purification Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the purification of this compound derivatives.
References
Technical Support Center: Optimizing Polyimide Synthesis with 3,6-Dichlorophthalic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for polyimide synthesis using 3,6-Dichlorophthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for synthesizing polyimides with this compound?
A1: The most common and widely practiced method is a two-step process.[1] The first step involves the formation of a soluble poly(amic acid) precursor by reacting this compound with a suitable diamine in a polar aprotic solvent at room temperature. The second step is imidization, where the poly(amic acid) is converted to the final polyimide.[1][2] This can be achieved through either thermal or chemical means.[1][2]
Q2: Which solvents are recommended for the synthesis of the poly(amic acid)?
A2: Anhydrous polar aprotic solvents are essential for the poly(amic acid) synthesis step. Commonly used solvents include N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).[2][3] It is crucial to use anhydrous solvents to prevent hydrolysis of the anhydride and to ensure the formation of a high molecular weight polymer.[4][5]
Q3: What are the key differences between thermal and chemical imidization?
A3: Thermal imidization involves heating the poly(amic acid) film or solution, typically in a staged manner at temperatures up to 300°C or higher, to drive the cyclodehydration reaction.[1] Chemical imidization, on the other hand, is performed at lower temperatures, often at room temperature initially, followed by gentle heating.[2] It utilizes a dehydrating agent, such as acetic anhydride, in combination with a catalyst like pyridine or triethylamine.[1][2] Chemical imidization is often preferred for producing polyimide powders.[1]
Q4: How do the chlorine substituents on the this compound affect the properties of the resulting polyimide?
A4: The chlorine atoms on the anhydride ring can influence the final properties of the polyimide in several ways. They can enhance the polymer's thermal stability, improve its solubility in organic solvents, and increase its flame retardancy.[1] The presence of chlorine atoms can also lead to high refractive indices and high optical transparency in the resulting polyimide films.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight of Poly(amic acid) | 1. Presence of moisture in the solvent or monomers.[5] 2. Impurities in the monomers. 3. Incorrect stoichiometry of monomers. 4. Low reactivity of the chosen diamine. | 1. Use anhydrous solvents and thoroughly dry all monomers before use.[4][5] 2. Ensure high purity of both this compound and the diamine. 3. Carefully weigh the monomers to ensure a 1:1 molar ratio. 4. Consider using a more reactive diamine or adjusting the reaction time and temperature. |
| Gel Formation During Poly(amic acid) Synthesis | 1. High concentration of monomers. 2. Side reactions leading to cross-linking. | 1. Reduce the monomer concentration in the solvent. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to minimize side reactions. |
| Brittle Polyimide Film | 1. Incomplete imidization. 2. Low molecular weight of the precursor poly(amic acid). 3. Rapid solvent removal during thermal imidization. | 1. Ensure complete conversion to the imide structure by optimizing the imidization time and temperature (for thermal imidization) or the amount of chemical reagents (for chemical imidization). 2. Address the causes of low molecular weight as described above. 3. Employ a staged heating process during thermal imidization to allow for gradual solvent evaporation. |
| Poor Solubility of the Final Polyimide | 1. Highly rigid polymer backbone. 2. Strong intermolecular interactions. | 1. Choose a diamine that introduces flexible linkages (e.g., ether linkages) or bulky side groups to disrupt chain packing. 2. The chlorine atoms on the this compound are known to improve solubility.[1] Consider this an inherent advantage of using this monomer. |
| Dark Color of the Polyimide Film | 1. Formation of charge-transfer complexes. 2. Oxidation at high temperatures during thermal imidization. | 1. While difficult to eliminate completely in aromatic polyimides, the use of this compound can lead to highly transparent films.[6] 2. Conduct thermal imidization under a nitrogen atmosphere to prevent oxidation. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide via Chemical Imidization
This protocol outlines the synthesis of a polyimide from this compound and an aromatic diamine such as 4,4'-oxydianiline (ODA).
Materials:
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This compound
-
Aromatic Diamine (e.g., 4,4'-oxydianiline)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
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Acetic Anhydride
-
Pyridine or Triethylamine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in an equimolar amount of anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add a stoichiometric amount of solid this compound in portions to the stirred solution at room temperature.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.[2]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a two-fold molar excess of acetic anhydride and a two-fold molar excess of pyridine (relative to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12 hours, then heat to 80-100°C for an additional 2-4 hours.[2]
-
Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol.[2]
-
Collect the fibrous or powdered polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150-200°C for 12 hours.[2]
-
Characterization:
-
FTIR and NMR Spectroscopy: To confirm the chemical structure of the polyimide.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[7]
Data Presentation
Table 1: Typical Reaction Conditions for Polyimide Synthesis
| Parameter | Condition |
| Monomers | This compound, Aromatic Diamine (e.g., 4,4'-oxydianiline) |
| Stoichiometry | 1:1 molar ratio |
| Solvent | Anhydrous NMP or DMAc |
| Poly(amic acid) Synthesis Temperature | Room Temperature |
| Poly(amic acid) Synthesis Time | 24 hours |
| Chemical Imidization Reagents | Acetic Anhydride, Pyridine |
| Chemical Imidization Temperature | Room temperature, then 80-100°C |
| Chemical Imidization Time | 12 hours at RT, 2-4 hours at 80-100°C |
| Thermal Imidization Temperature | Staged heating up to 300°C or higher |
Table 2: Comparative Thermal Properties of Polyimides Derived from Halogenated Anhydrides (Analogous Systems)
| Polyimide System (Dianhydride-Diamine) | Td5 (°C) | Td10 (°C) | Atmosphere |
| Poly(amide-imide)s from CF3-trimellitic anhydride | 437–452 | - | N₂ |
| Data for polyimides from this compound should be populated here as it becomes available through experimentation. |
Note: Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively, and are key indicators of thermal stability.
Visualizations
Caption: Workflow for the two-step synthesis of polyimides.
Caption: Troubleshooting logic for polyimide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in phthalimide synthesis from 3,6-Dichlorophthalic anhydride
Welcome to the technical support center for the synthesis of 3,6-Dichlorophthalimide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of phthalimide from 3,6-Dichlorophthalic anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment in a question-and-answer format.
Q1: I am experiencing a significantly lower than expected yield in my synthesis of 3,6-Dichlorophthalimide. What are the potential primary causes?
A1: Low yields in this synthesis can stem from several factors. The presence of two electron-withdrawing chlorine atoms on the phthalic anhydride ring can decrease its reactivity compared to unsubstituted phthalic anhydride. Key areas to investigate are:
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Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.
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Side Reactions: Undesired chemical transformations may be consuming your starting material or product.
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Product Loss During Workup: The purification and isolation steps might be leading to significant loss of the desired product.
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Purity of Reagents: Impurities in the this compound, ammonia, or urea can interfere with the reaction.
Q2: How do the electron-withdrawing chlorine atoms on the this compound affect the reaction?
A2: The two chlorine atoms on the aromatic ring of this compound have a significant electronic impact. By withdrawing electron density from the anhydride's carbonyl groups, they increase the electrophilicity of the carbonyl carbons. While this should theoretically make them more susceptible to nucleophilic attack by ammonia or urea, it can also lead to a more stable, and therefore less reactive, starting material. This decreased reactivity may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a high yield.
Q3: What are the most common side reactions that could be lowering my yield?
A3: The primary side reaction of concern is the hydrolysis of the this compound to 3,6-Dichlorophthalic acid. This can occur if there is moisture present in your reagents or solvent. The resulting dicarboxylic acid will not react to form the imide under the same conditions.
Another potential side reaction is the formation of byproducts from the decomposition of urea at high temperatures, which can lead to the formation of isocyanic acid and other reactive species that may engage in unwanted reactions.
Q4: My reaction mixture solidifies and "puffs up" during heating. Is this normal?
A4: Yes, for solvent-free reactions involving the fusion of phthalic anhydride and urea, this is a common observation. The solidification and puffing indicate that the reaction is proceeding and is often a sign of product formation. The release of gases like carbon dioxide and ammonia contributes to this phenomenon.
Q.5: I am unsure about the optimal reaction conditions. Can you provide a starting point?
A5: For a solvent-free synthesis using urea, a common starting point is to heat an intimate mixture of this compound and urea to a temperature above their melting points, typically in the range of 130-150°C. The reaction progress can often be visually monitored. For reactions with aqueous ammonia, heating to high temperatures (around 300°C) is a standard procedure for unsubstituted phthalimide and can be adapted for the dichlorinated analog, though careful temperature control is crucial to avoid decomposition.
Data Presentation
The following table summarizes general reaction conditions for phthalimide synthesis. Note that optimal conditions for this compound may require adjustment.
| Parameter | Reaction with Urea (Solvent-Free) | Reaction with Aqueous Ammonia |
| Stoichiometry (Anhydride:Amine Source) | 1 : 0.5 - 1 (molar ratio) | 1 : 2 or higher (molar ratio of anhydride to ammonia) |
| Temperature | 130 - 150 °C | ~300 °C |
| Reaction Time | Until solidification/puffing is complete | 1.5 - 2 hours |
| Solvent | None | None (water is boiled off) |
| Typical Yield (for unsubstituted phthalimide) | ~68% | 95-97%[1] |
Experimental Protocols
Protocol 1: Synthesis of Phthalimide from Phthalic Anhydride and Urea (General Procedure)
This protocol for unsubstituted phthalimide can be adapted for this compound.
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Mixing: Intimately grind 1 equivalent of phthalic anhydride and 0.5-1 equivalent of urea using a mortar and pestle.
-
Heating: Transfer the powder mixture to a reaction flask and heat it using an oil bath or heating mantle to 130-135°C.
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Reaction: Continue heating until the mixture melts, froths, and then solidifies.
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Cooling and Workup: Allow the flask to cool to room temperature. Add water to the solid mass to break it up and dissolve any unreacted urea.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Purification: The crude product can be recrystallized from ethanol to obtain pure phthalimide.
Protocol 2: Synthesis of Phthalimide from Phthalic Anhydride and Aqueous Ammonia (General Procedure)
This high-temperature fusion method generally gives high yields for unsubstituted phthalimide.
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Mixing: In a large, heat-resistant flask, place 1 equivalent of phthalic anhydride and an excess of concentrated aqueous ammonia (e.g., 28% solution).
-
Heating: Slowly heat the mixture with a direct flame or a suitable high-temperature heating mantle. An air condenser should be fitted to the flask.
-
Dehydration and Fusion: Continue heating to drive off the water. The temperature of the reaction mixture will rise to around 300°C, at which point it should be a homogeneous melt. This process can take 1.5 to 2 hours.
-
Cooling: Carefully pour the hot melt into a suitable container and allow it to cool and solidify.
-
Workup (Optional): The crude product is often of high purity. If desired, the solid cake can be broken up and boiled with water to remove any residual impurities. The product is then collected by filtration.
Mandatory Visualizations
Troubleshooting Low Yield: A Logical Workflow
The following diagram outlines a systematic approach to troubleshooting low yield in the synthesis of 3,6-Dichlorophthalimide.
Caption: A workflow diagram for troubleshooting low yield.
General Reaction Pathway
This diagram illustrates the general chemical transformation from this compound to 3,6-Dichlorophthalimide.
Caption: Synthesis of 3,6-Dichlorophthalimide.
References
Technical Support Center: Managing Moisture Sensitivity of 3,6-Dichlorophthalic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 3,6-Dichlorophthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is highly sensitive to moisture.[1][2] Like other anhydrides, it readily reacts with water, leading to the hydrolysis of the anhydride ring to form 3,6-dichlorophthalic acid.[2] This degradation can significantly impact the purity of the material and the outcome of subsequent reactions.
Q2: What is the visual indication of hydrolysis?
A2: While subtle, signs of hydrolysis can include a change in the texture of the solid, such as clumping or the formation of a more crystalline or less free-flowing powder. The material may also appear less white and take on a slight off-white or yellowish hue.
Q3: What are the consequences of using hydrolyzed this compound in my experiment?
A3: Using hydrolyzed this compound can lead to several issues:
-
Reduced Reaction Yield: The hydrolyzed diacid is less reactive than the anhydride in many reactions, such as esterifications and amidations, leading to lower yields of the desired product.
-
Inconsistent Results: The variable extent of hydrolysis between different batches or even within the same container can lead to poor reproducibility of your experiments.
-
Formation of Byproducts: The presence of the diacid can lead to the formation of unwanted side products, complicating purification and potentially affecting the biological activity or material properties of the final product.
-
Impact on Drug Development: In the context of drug development, using a degraded starting material can compromise the quality, safety, and efficacy of the active pharmaceutical ingredient (API).[3][4] Moisture-induced degradation is a significant concern in the pharmaceutical industry.[4][5]
Q4: How can I determine the extent of hydrolysis in my sample?
A4: Several analytical techniques can be used to quantify the amount of 3,6-dichlorophthalic acid in a sample of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reliable method for separating and quantifying the anhydride from its diacid impurity.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used after derivatization of the analyte to make it more volatile.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of the carboxylic acid hydroxyl group (a broad peak around 3000 cm⁻¹) and the characteristic anhydride carbonyl peaks (around 1780 and 1850 cm⁻¹).
-
Karl Fischer Titration: This is a standard method for determining the water content in a sample, which can be an indirect indicator of the potential for hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield in a reaction | Hydrolysis of this compound. | 1. Verify Reagent Integrity: Test the starting material for the presence of 3,6-dichlorophthalic acid using HPLC or FTIR. 2. Use a Fresh Batch: If hydrolysis is suspected, open a new, sealed container of the anhydride. 3. Optimize Handling: Implement rigorous anhydrous techniques as detailed in the experimental protocols below. |
| Inconsistent reaction outcomes | Variable moisture contamination between experiments. | 1. Standardize Procedures: Strictly adhere to anhydrous handling protocols for every experiment. 2. Control the Environment: Perform reactions in a glove box or under a consistent inert atmosphere. 3. Dry Solvents and Reagents: Ensure all solvents and other reagents are rigorously dried before use. |
| Difficulty in purifying the final product | Presence of 3,6-dichlorophthalic acid as a significant impurity. | 1. Purify the Starting Material: If significant hydrolysis has occurred, consider purifying the anhydride by recrystallization or sublimation before use. 2. Modify Work-up: Develop a purification strategy that effectively removes the more polar diacid, such as an aqueous wash with a mild base. |
Quantitative Data
| Relative Humidity (%) | Temperature (°C) | Illustrative Half-life (t½) | Primary Degradation Product |
| 20 | 25 | Months | 3,6-Dichlorophthalic acid |
| 50 | 25 | Weeks to Months | 3,6-Dichlorophthalic acid |
| 75 | 25 | Days to Weeks | 3,6-Dichlorophthalic acid |
| 50 | 40 | Days | 3,6-Dichlorophthalic acid |
Note: This data is for illustrative purposes and the actual rate of hydrolysis may vary. It is crucial to always handle this compound under anhydrous conditions.
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol describes the best practices for handling this compound to minimize moisture exposure.
Materials:
-
Sealed container of this compound
-
Glove box or Schlenk line with a dry inert gas supply (Nitrogen or Argon)
-
Dry, clean spatulas and weighing boats
-
Oven-dried glassware
Procedure:
-
Glove Box Method (Recommended): a. Place the sealed container of this compound, along with all necessary tools (spatula, weighing boat, etc.), into the antechamber of the glove box. b. Purge the antechamber with inert gas for at least three cycles. c. Transfer the items into the main chamber of the glove box. d. Allow the container to reach the temperature of the glove box atmosphere before opening to prevent condensation. e. Open the container and dispense the required amount of anhydride. f. Securely reseal the container immediately after dispensing. g. For added protection, wrap the container's cap with parafilm.
-
Schlenk Line Method (Alternative): a. Connect an oven-dried flask to the Schlenk line and purge with inert gas. b. Briefly remove the stopper and quickly add the this compound to the flask under a positive flow of inert gas. c. Immediately restopper the flask and continue purging with inert gas.
Protocol 2: Analytical Detection of Hydrolysis by HPLC
This protocol outlines a general method for the detection and quantification of 3,6-dichlorophthalic acid in a sample of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or trifluoroacetic acid
-
This compound standard
-
3,6-Dichlorophthalic acid standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Standard Preparation: Prepare stock solutions of both this compound and 3,6-dichlorophthalic acid in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in anhydrous acetonitrile.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Identify and quantify the anhydride and its corresponding acid by comparing their retention times and peak areas to the calibration curves.
Visualizations
Caption: Hydrolysis of this compound to 3,6-dichlorophthalic acid.
Caption: Recommended workflow for managing the moisture sensitivity of this compound.
References
- 1. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Impurities in 3,6-Dichlorophthalic Anhydride Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of impurities encountered during the synthesis of 3,6-dichlorophthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in the synthesis of this compound?
A1: The synthesis of this compound commonly proceeds through the reduction of tetrachlorophthalic anhydride to 3,6-dichlorophthalic acid, followed by dehydration.[1] Based on this pathway, the most likely impurities include:
-
Starting Materials: Unreacted tetrachlorophthalic anhydride and its corresponding acid.
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Intermediates: Partially dechlorinated products such as trichlorophthalic acid and its anhydride.
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Isomeric Impurities: Other isomers of dichlorophthalic acid and their corresponding anhydrides, such as 4,5-dichlorophthalic anhydride.
-
Hydrolysis Product: 3,6-dichlorophthalic acid, resulting from incomplete dehydration or exposure of the anhydride to moisture.
Q2: How can I purify crude this compound?
A2: A common and effective method for the purification of this compound is recrystallization from xylene.[2] This process can also facilitate the dehydration of any residual 3,6-dichlorophthalic acid back to the anhydride by boiling in xylene and removing the water formed, for instance, with a Dean-Stark trap.[2]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive characterization of impurities:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the anhydride from its corresponding acid and other chlorinated isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities, especially isomeric dichlorophthalic anhydrides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reduction of tetrachlorophthalic anhydride. | Optimize the reaction conditions for the reduction step, such as reaction time, temperature, and the amount of reducing agent. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. |
| Incomplete dehydration of 3,6-dichlorophthalic acid. | Ensure the dehydrating agent (e.g., acetic anhydride) is fresh and used in the correct stoichiometric amount. If using azeotropic distillation with a solvent like xylene, ensure efficient removal of water. | |
| Presence of multiple spots on TLC or peaks in HPLC/GC | Incomplete reaction leading to a mixture of chlorinated phthalic acids/anhydrides. | Purify the intermediate 3,6-dichlorophthalic acid before the dehydration step to remove starting materials and partially dechlorinated intermediates. |
| Formation of isomeric byproducts. | Optimize the selectivity of the reduction reaction. Isomeric impurities may be difficult to remove, so their formation should be minimized. | |
| Product is off-white or colored | Presence of colored impurities from the starting material or side reactions. | Purify the final product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
| NMR spectrum shows unexpected signals | Presence of residual solvent from purification. | Dry the product under vacuum to remove residual solvents. |
| Presence of isomeric or other impurities. | Isolate the impurities using preparative chromatography and characterize them separately by NMR and MS to confirm their structures. | |
| Difficulty in separating dichlorophthalic anhydride isomers by GC | Co-elution of isomers with similar boiling points. | Utilize a GC column with a different stationary phase to improve separation. Optimize the temperature program of the GC oven. |
Experimental Protocols
Synthesis of this compound
Step 1: Reduction of Tetrachlorophthalic Anhydride to 3,6-Dichlorophthalic Acid
This procedure is adapted from a patented method for the reduction of chlorinated phthalic compounds.[1]
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In a reaction vessel, suspend tetrachlorophthalic anhydride in an aqueous solution of sodium hydroxide.
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Add a reducing agent, such as zinc dust, to the mixture.
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Heat the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by HPLC.
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After the reaction is complete, cool the mixture and filter to remove any solids.
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Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the 3,6-dichlorophthalic acid.
-
Collect the precipitated acid by filtration, wash with water, and dry.
Step 2: Dehydration of 3,6-Dichlorophthalic Acid to this compound
This is a general procedure for the conversion of dicarboxylic acids to their anhydrides.
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Place the dry 3,6-dichlorophthalic acid in a round-bottom flask.
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Add a dehydrating agent, such as acetic anhydride, in a slight molar excess.
-
Reflux the mixture for several hours until the reaction is complete (the solid should dissolve).
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Cool the reaction mixture to induce crystallization of the this compound.
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Collect the crystals by filtration, wash with a small amount of a non-polar solvent (e.g., hexane), and dry under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method can be adapted from general procedures for the separation of phthalic acid isomers.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is commonly used.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable organic solvent. The anhydride will likely hydrolyze to the diacid in the aqueous mobile phase, so the analysis will primarily separate the different chlorinated phthalic acids.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation
This method is based on a published procedure for differentiating dichlorophthalic anhydride isomers.
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GC Column: A capillary column with a non-polar or medium-polarity stationary phase.
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Injector: Split/splitless injector.
-
Oven Program: A temperature gradient is necessary to separate isomers with different boiling points.
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MS Detector: Electron ionization (EI) source with a mass analyzer (e.g., quadrupole).
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Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or acetone).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
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Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum to observe the signals of the aromatic protons.
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¹³C NMR: Acquire a carbon-13 NMR spectrum to observe the signals of all carbon atoms, which is particularly useful for identifying isomeric impurities.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Tetrachlorophthalic Anhydride | C₈Cl₄O₃ | 285.90 | Unreacted starting material |
| Tetrachlorophthalic Acid | C₈H₂Cl₄O₄ | 303.91 | Hydrolyzed starting material |
| Trichlorophthalic Acid (isomers) | C₈H₃Cl₃O₄ | 269.47 | Incomplete reduction intermediate |
| 3,6-Dichlorophthalic Acid | C₈H₄Cl₂O₄ | 235.02 | Incomplete dehydration/hydrolysis |
| 4,5-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | 217.01 | Isomeric byproduct |
Table 2: Representative NMR Data for Key Compounds
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 3,6-Dichlorophthalic Acid | DMSO-d₆ | 7.6 (s, 2H) | 167.0 (C=O), 135.2 (C-Cl), 131.5 (C-H), 130.8 (C-COOH) |
| Tetrachlorophthalic Acid | Polysol | 10.5 (s, 2H) | Data available in spectral databases |
Note: Specific chemical shifts can vary depending on the solvent and instrument.
Visualizations
Caption: Experimental workflow for the synthesis and impurity characterization of this compound.
Caption: Troubleshooting logic for identifying the cause of low purity in this compound synthesis.
References
Technical Support Center: Scale-Up of Reactions Involving 3,6-Dichlorophthalic Anhydride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of reactions involving 3,6-Dichlorophthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] During scale-up, the increased quantities of material amplify these risks. Key safety concerns include:
-
Inhalation of Dusts: Handling larger quantities of the solid anhydride can lead to the generation of airborne dust, which may cause respiratory irritation.[2]
-
Exothermic Reactions: Reactions involving anhydrides can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.
-
Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze to the corresponding dicarboxylic acid.[2] On a large scale, ensuring anhydrous conditions in reactors and during material transfers is critical to prevent loss of yield and potential pressure build-up from the release of heat.
Q2: My reaction with this compound is sluggish on a larger scale compared to the lab. What are the potential causes?
A2: Several factors can contribute to slower reaction rates during scale-up:
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Inefficient Mixing: Achieving uniform mixing in a large reactor is more challenging. Poor mixing can lead to localized concentration gradients, where some regions of the reaction mixture have insufficient concentrations of reactants or catalysts.
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Poor Heat Transfer: If the reaction requires heating, the larger volume of the reactor may lead to inefficient and uneven heat distribution, resulting in a lower overall reaction temperature.
-
Impurity Effects: The purity of reagents and solvents can have a more pronounced effect on a larger scale. Trace amounts of water, for example, can consume the anhydride through hydrolysis.
Q3: What are common by-products to expect when scaling up reactions with this compound?
A3: Besides unreacted starting materials, the most common by-product is the 3,6-dichlorophthalic acid, formed from the hydrolysis of the anhydride in the presence of moisture.[2] Depending on the specific reaction, other side-products may arise from over-reaction or side reactions of the other reagents under the scaled-up conditions (e.g., higher local temperatures).
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Reaction Solvent at Scale
-
Observation: The anhydride does not fully dissolve in the solvent at the desired concentration in the larger reactor, leading to a heterogeneous mixture and incomplete reaction.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Solvent Volume | While maintaining concentration is important, a slight increase in the solvent-to-reactant ratio might be necessary to ensure full dissolution at scale. |
| Inadequate Agitation | The mixing efficiency might be lower in the larger reactor. Increase the agitation speed or consider using a different impeller design to improve solid-liquid mass transfer. |
| Lower Operating Temperature | The larger volume may be taking longer to heat, or the heat distribution may be uneven. Verify the internal temperature at multiple points within the reactor if possible. |
| Incorrect Solvent Grade | Ensure the solvent used at scale is of the same or higher purity as that used in the lab. Lower-grade solvents may contain impurities that affect solubility. |
Issue 2: Exothermic Reaction Leading to Temperature Control Problems
-
Observation: The reaction temperature increases rapidly and is difficult to control with the reactor's cooling system.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Rapid Reagent Addition | The rate of addition of a reactant may be too high for the larger volume. Slow down the addition rate to allow the cooling system to keep up with the heat generation. |
| Inadequate Cooling Capacity | The heat generated by the reaction exceeds the heat removal capacity of the reactor. Consider using a lower temperature coolant or a reactor with a better heat exchange surface area. |
| Accumulation of Reactants | A delayed reaction initiation can lead to an accumulation of reactants, which then react rapidly, causing a sudden exotherm. Ensure the reaction has initiated before adding the bulk of the reagents. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Products Derived from this compound
This protocol outlines a general method for the purification of solid products obtained from reactions with this compound. The choice of solvent will need to be determined experimentally based on the product's solubility.
-
Solvent Selection: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In a suitably sized vessel, suspend the crude product in the minimum amount of the chosen solvent. Heat the mixture with stirring until the product is fully dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and stir for a short period at an elevated temperature.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can be used to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: A logical workflow for troubleshooting common scale-up challenges.
References
Technical Support Center: Catalyst Selection for 3,6-Dichlorophthalic Anhydride Condensation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dichlorophthalic anhydride condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common types of condensation reactions performed with this compound?
This compound is a versatile reagent primarily used in two main types of condensation reactions:
-
Imide Formation: Reaction with primary amines to form N-substituted 3,6-dichlorophthalimides. This is a crucial step in the synthesis of various polymers, pharmaceuticals, and dyes.
-
Ester Formation (Esterification): Reaction with alcohols or phenols to produce the corresponding mono- or di-esters. These esters can serve as plasticizers or intermediates in further chemical syntheses.
Q2: What are the generally recommended catalysts for the synthesis of N-substituted 3,6-dichlorophthalimides?
The synthesis of N-substituted phthalimides from this compound and a primary amine is often a two-step process. The initial ring-opening to form the amic acid intermediate typically does not require a catalyst. The subsequent cyclization (imidization) to the imide can be achieved by thermal means or by using chemical dehydrating agents and catalysts.
For chemical imidization at lower temperatures, a mixture of a dehydrating agent and a catalyst is commonly employed. A typical system includes:
-
Dehydrating Agent: Acetic anhydride is widely used.
-
Catalyst: A tertiary amine, such as pyridine or triethylamine, is a common choice to catalyze the cyclization.
In some cases, the reaction can be carried out by refluxing the anhydride and amine in a solvent like glacial acetic acid, which acts as both the solvent and a catalyst.
Q3: Which catalysts are effective for the condensation of this compound with phenols or alcohols?
For the esterification of this compound with phenols or alcohols, an acid catalyst is generally required to facilitate the reaction. Suitable catalysts include:
-
Brønsted Acids: Strong protic acids like sulfuric acid or methanesulfonic acid can be effective.
-
Lewis Acids: Lewis acids are also commonly used and can offer milder reaction conditions. Examples include:
The choice of catalyst can depend on the reactivity of the specific alcohol or phenol being used.
Troubleshooting Guides
Issue 1: Low Yield of N-Substituted 3,6-Dichlorophthalimide
| Potential Cause | Troubleshooting Steps |
| Incomplete Amic Acid Formation | - Ensure accurate 1:1 molar ratio of this compound and the primary amine. - Use a dry, aprotic solvent like DMF, DMAc, or NMP to prevent hydrolysis of the anhydride. |
| Incomplete Imidization (Cyclization) | - Thermal Imidization: Ensure the reaction temperature is high enough (typically 180-200°C) and the reaction time is sufficient. Monitor the reaction progress by TLC or HPLC. - Chemical Imidization: If using acetic anhydride and pyridine, ensure they are added in sufficient quantities (e.g., 2-4 equivalents of acetic anhydride and 1-2 equivalents of pyridine). Ensure the reagents are fresh and anhydrous. |
| Side Reactions | - Hydrolysis: The presence of water can lead to the formation of 3,6-dichlorophthalic acid, which may not react further under imidization conditions. Ensure all reactants and solvents are dry. - Decarboxylation: At very high temperatures, decarboxylation of the anhydride or the resulting imide can occur. Optimize the reaction temperature. |
| Purification Losses | - The product may be partially soluble in the washing solvents. Minimize the volume of solvent used for washing the crude product. - Optimize the recrystallization solvent system to maximize recovery. |
Issue 2: Low Yield in Esterification Reactions with Phenols/Alcohols
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Increase the catalyst loading. - Switch to a stronger Lewis acid or Brønsted acid. For example, if zinc chloride gives a low yield, consider trying stannic chloride or methanesulfonic acid. |
| Reaction Equilibrium | - Esterification is often an equilibrium reaction. To drive the reaction towards the product, remove the water formed during the reaction using a Dean-Stark trap or by adding a dehydrating agent. - Use an excess of one of the reactants (usually the less expensive one). |
| Steric Hindrance | - If reacting with a sterically hindered alcohol or phenol, a more active catalyst and higher reaction temperatures may be required. |
| Hydrolysis of the Anhydride | - Ensure all reactants, solvents, and glassware are thoroughly dried before use to prevent the formation of the unreactive dicarboxylic acid. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Identification and Remediation |
| Unreacted Starting Materials | - Identification: Use TLC, HPLC, or NMR to detect the presence of this compound or the starting amine/alcohol. - Remediation: Optimize the reaction stoichiometry and reaction time. Improve purification methods such as recrystallization or column chromatography. |
| Amic Acid Intermediate (in imide synthesis) | - Identification: The amic acid will have characteristic signals in ¹H and ¹³C NMR and a different retention time in HPLC compared to the imide. IR spectroscopy will show both amide and carboxylic acid stretches. - Remediation: Ensure complete imidization by increasing the reaction time, temperature, or the amount of dehydrating agent/catalyst. |
| 3,6-Dichlorophthalic Acid | - Identification: This diacid can be identified by its distinct melting point and spectroscopic data (e.g., broad O-H stretch in IR, carboxylic acid protons in ¹H NMR). - Remediation: This impurity arises from the hydrolysis of the anhydride. Strict anhydrous conditions are necessary. The diacid is generally more polar than the imide or ester product and can often be removed by a basic wash during workup, though this may also hydrolyze the desired product. |
| Side Products from Catalyst Interaction | - Identification: The structure of these byproducts will depend on the catalyst and reactants used. Techniques like LC-MS and 2D NMR can be used for structural elucidation. - Remediation: Change the catalyst or modify the reaction conditions (e.g., lower temperature) to minimize side reactions. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-3,6-dichlorophthalimides
This protocol is adapted from general procedures for phthalimide synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Addition of Amine: Add the desired primary aromatic amine (1.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (around 118°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Catalyst Performance Data (Illustrative)
The following table provides an illustrative comparison of catalysts for condensation reactions based on data from analogous systems, as direct comparative studies on this compound are limited in the literature.
| Reaction Type | Reactant | Catalyst | Typical Conditions | Yield | Reference/Analogy |
| Imidization | Aromatic Amine | Glacial Acetic Acid | Reflux, 4h | Good | Analogous to phthalic anhydride reactions. |
| Imidization | Aliphatic Amine | Acetic Anhydride / Pyridine | Room Temp to 50°C | Good | General method for imide synthesis. |
| Esterification | Phenol | Stannic Chloride | Heat | Good | Based on condensation with maleic anhydride.[1] |
| Esterification | n-Octyl Alcohol | Ferric Chloride | N/A | High | Based on esterification of octanoic acid.[2] |
| Esterification | Phenol | Methanesulfonic Acid | 180-200°C | Good | General acid catalyst for esterification. |
Visualizations
Caption: General experimental workflow for condensation reactions of this compound.
Caption: Troubleshooting logic for low yield in this compound condensation reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Chlorinated Phthalic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of chlorinated phthalic anhydrides. The introduction of chlorine atoms to the phthalic anhydride framework significantly influences its chemical properties, primarily by altering the electrophilicity of the carbonyl carbons and the reactivity of the aromatic ring. This guide summarizes available experimental data, provides detailed experimental protocols for reactivity assessment, and uses theoretical principles to compare and contrast these important chemical intermediates.
The Influence of Chlorination on Reactivity: A Theoretical Overview
The reactivity of chlorinated phthalic anhydrides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbons. The presence of chlorine atoms on the aromatic ring enhances this electrophilicity through their strong electron-withdrawing inductive effect (-I). Although chlorine also possesses a weak electron-donating resonance effect (+R), the inductive effect is dominant, leading to a net withdrawal of electron density from the aromatic ring and, consequently, from the anhydride moiety. This increased partial positive charge on the carbonyl carbons makes them more susceptible to nucleophilic attack.[1]
Therefore, it is anticipated that the reactivity of chlorinated phthalic anhydrides towards nucleophiles will increase with the number of chlorine substituents. The general order of reactivity is expected to be:
Tetrachlorophthalic Anhydride > Trichlorophthalic Anhydride > Dichlorophthalic Anhydride > Monochlorophthalic Anhydride > Phthalic Anhydride
Similarly, the reactivity of the aromatic ring towards electrophilic substitution is expected to decrease with increasing chlorination, as the electron-withdrawing chlorine atoms deactivate the ring.
Comparative Reactivity Data
Direct, comprehensive kinetic data comparing the entire series of chlorinated phthalic anhydrides under identical conditions is limited in the published literature. However, available data from studies on individual compounds and theoretical assessments support the predicted trend in reactivity.
Nucleophilic Acyl Substitution
The primary mode of reaction for phthalic anhydrides is nucleophilic acyl substitution, where a nucleophile attacks a carbonyl carbon, leading to the opening of the anhydride ring. Common nucleophiles include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis).
Table 1: Summary of Reactivity Data for Chlorinated Phthalic Anhydrides
| Compound | Reaction Type | Reactivity Observation | Supporting Data/Reference |
| Phthalic Anhydride | Hydrolysis | Serves as a baseline for comparison. The hydrolysis is catalyzed by both acids and bases.[2][3] | Kinetic studies available.[2][3] |
| Monochlorophthalic Anhydrides | Chlorination | Both 3-chloro- and 4-chlorophthalic anhydride are chlorinated at rates comparable to phthalic anhydride itself.[4] | Qualitative observation.[4] |
| Dichlorophthalic Anhydrides | Reaction with Nucleophiles | 3,6-Dichlorophthalic anhydride is noted for its high reactivity with nucleophiles due to enhanced electrophilic properties.[5] 4,5-Dichlorophthalic anhydride readily reacts with thiosemicarbazide and various amines.[6] | Qualitative descriptions.[5][6] |
| Tetrachlorophthalic Anhydride | Esterification | Reacts with alcohols to form esters.[7] | Synthetic procedures available.[7] |
| Tetrachlorophthalic Anhydride | Hydrolysis | Undergoes hydrolysis in the synthesis of 2,4,5-trifluorobenzoic acid.[8] | Synthetic procedures available.[8] |
Photoreduction
A study using time-resolved electron paramagnetic resonance (EPR) investigated the photoreduction of several chlorinated phthalic anhydrides in 2-propanol. The results indicate a difference in the reaction pathways and intermediates formed, which can be correlated with their reactivity in this specific type of reaction.
Table 2: Products Observed in the Photoreduction of Phthalic Anhydrides
| Compound | Observed Products | Interpretation | Reference |
| Phthalic Anhydride (PA) | Hydrogen adduct and ketyl radicals | Undergoes both hydrogen abstraction at the ring and at the carbonyl group. | [9] |
| This compound (3,6-DCPA) | Anion and hydrogen adduct radicals | Similar to PA, but with a different balance of reaction pathways. | [9] |
| 4,5-Dichlorophthalic Anhydride (4,5-DCPA) | Anion radical only | Does not appear to undergo hydrogen adduct formation at the ring. | [9] |
| Tetrachlorophthalic Anhydride (TCPA) | No apparent anion or adduct radical formation | Shows the lowest reactivity in this specific photoreduction reaction. | [9] |
Experimental Protocols
To facilitate further comparative studies, this section provides detailed methodologies for key experiments to quantify the reactivity of chlorinated phthalic anhydrides.
Protocol 1: Comparative Hydrolysis via pH-Stat Titration
This method allows for the determination of hydrolysis rates by monitoring the production of the resulting dicarboxylic acids.
Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of a series of chlorinated phthalic anhydrides.
Methodology:
-
Reaction Setup: In a thermostated reaction vessel equipped with a pH electrode and an automatic titrator (pH-stat), prepare a solution of the chlorinated phthalic anhydride in a suitable solvent (e.g., a mixture of dioxane and water).
-
Titration: Set the pH-stat to a constant pH value (e.g., pH 7.0).
-
Initiation: Initiate the hydrolysis reaction by adding the anhydride solution to the reaction vessel.
-
Data Collection: As the dicarboxylic acid is formed, the pH of the solution will decrease. The automatic titrator will add a standardized solution of a base (e.g., 0.01 M NaOH) to maintain the constant pH. Record the volume of titrant added as a function of time.
-
Data Analysis: The rate of consumption of the titrant is directly proportional to the rate of hydrolysis. Plot the natural logarithm of the remaining anhydride concentration (calculated from the titrant volume) versus time. The slope of this plot will give the pseudo-first-order rate constant.
Protocol 2: Reaction with Amines and Spectroscopic Analysis
This protocol describes the synthesis of N-substituted phthalimides from chlorinated phthalic anhydrides and their characterization.
Objective: To synthesize and characterize the products of the reaction between chlorinated phthalic anhydrides and a model amine.
Methodology:
-
Reaction: A mixture of the chlorinated phthalic anhydride (1 mmol) and an amine (e.g., 2-amino-thiophene-3-carboxylic acid ethyl ester, 1.3 mmol) is stirred under reflux in glacial acetic acid (15 mL) for 7 hours.
-
Work-up: After cooling, the solid product is filtered and washed with water.
-
Characterization: The chemical structure of the resulting phthalimide derivative is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6]
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general reaction mechanism for nucleophilic acyl substitution of phthalic anhydrides and a typical experimental workflow for their synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. datapdf.com [datapdf.com]
- 5. CAS 4466-59-5: this compound | CymitQuimica [cymitquimica.com]
- 6. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Dichlorinated Phthalic Anhydride Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge. This guide offers a comparative analysis of the antimicrobial activity of dichlorinated phthalic anhydride derivatives, presenting available experimental data to benchmark their performance against alternative compounds and standard antibiotics. While specific data for 3,6-dichlorophthalic anhydride derivatives are limited in publicly available research, this guide leverages data from closely related dichlorinated analogs to provide valuable insights into their potential efficacy.
Comparative Antimicrobial Activity
The antimicrobial prowess of phthalimide derivatives, synthesized from phthalic anhydride, has been a subject of scientific investigation. The introduction of halogen atoms, such as chlorine, to the phthalic anhydride ring can significantly influence the antimicrobial properties of the resulting derivatives.
One study investigating N-phenylalkyl-3,4-dichloromaleimide derivatives revealed their notable antifungal activity. The efficacy of these compounds was found to be dependent on the length of the alkyl chain, with N-phenylpropyl-3,4-dichloromaleimide exhibiting a broad spectrum of action and low minimal inhibitory concentrations (MICs) against various fungi[1].
Another research effort focused on the synthesis of various phthalimide derivatives and their evaluation against a panel of bacterial and fungal strains. While not exclusively focused on dichlorinated compounds, this study provides a valuable baseline for comparison. For instance, certain phthalimide derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, with MIC and minimum bactericidal concentration (MBC) values comparable to or even better than standard antibiotics like ampicillin[2].
A study on the reactivity of 4,5-dichlorophthalic anhydride in synthesizing new derivatives highlights the ongoing interest in this class of compounds for biological applications. Although this particular study did not report antimicrobial activity data, it underscores the potential for future investigations into the bioactivity of these molecules[3][4].
The following table summarizes the available quantitative data on the antimicrobial activity of dichlorinated phthalimide derivatives and their non-halogenated counterparts, alongside standard antibiotics for comparison.
| Compound/Alternative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| N-Phenylpropyl-3,4-dichloromaleimide | Various Fungi | Low (specific values not detailed in abstract) | - | [1] |
| Phthalimide Derivative (unspecified) | E. coli | - | 100 | [2] |
| Phthalimide Derivative (unspecified) | S. mutans | - | 150 | [2] |
| Ampicillin (Standard Antibiotic) | E. coli | - | >150 (inferred) | [2] |
| Ampicillin (Standard Antibiotic) | S. mutans | - | >150 (inferred) | [2] |
Note: The table is populated with data extracted from the available search results. A comprehensive comparison is limited by the scarcity of studies directly focused on this compound derivatives.
Experimental Protocols
The evaluation of antimicrobial activity typically involves standardized methodologies to ensure the reproducibility and comparability of results. The key experiments cited in the referenced studies include the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.
-
Subculturing: A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an agar medium.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Observation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the validation of antimicrobial activity of newly synthesized chemical compounds.
Caption: Experimental workflow for antimicrobial activity validation.
This guide provides a foundational understanding of the antimicrobial potential of dichlorinated phthalic anhydride derivatives based on the currently available scientific literature. Further research focusing specifically on this compound derivatives is warranted to fully elucidate their structure-activity relationships and potential as novel therapeutic agents.
References
- 1. In vitro antifungal properties structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study [mdpi.com]
- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3,6-Dichlorophthalic Anhydride and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural and electronic properties of 3,6-Dichlorophthalic anhydride and its derivatives is crucial for their application in synthesis and materials science. This guide provides a comparative analysis of these compounds through the lens of key spectroscopic techniques, supported by experimental data and detailed protocols.
This publication aims to serve as a practical resource by presenting a side-by-side spectroscopic comparison of this compound with its derivatives. The inclusion of detailed experimental methodologies ensures that the presented data can be reliably reproduced and expanded upon in further research.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this compound and a selection of its derivatives. This data provides a foundation for understanding the influence of different substituents on the spectral properties of the core phthalic anhydride structure.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-4 | H-5 | Other Protons |
| This compound | 7.55 (d, J=8.8 Hz) | 7.55 (d, J=8.8 Hz) | - |
| 4,5-Dichlorophthalic anhydride | 8.07 (s) | 8.07 (s) | - |
| 2-Acetyl-4,5-dichloroisoindoline-1,3-dione | 8.50 (s) | 8.50 (s) | 2.43 (s, 3H, -COCH₃)[1] |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C-3a, C-7a | C-4, C-5 | C-3, C-6 | C=O | Other Carbons |
| This compound | - | - | - | - | Data not readily available in searched literature |
| 4,5-Dichlorophthalic anhydride | 131.6 | 135.4 | 130.7 | 166.5, 166.0 | - |
| 2-Acetyl-4,5-dichloroisoindoline-1,3-dione | 127.2 | 127.2 | - | 163.3, 170.0 | 24.7 (-COCH₃)[1] |
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Anhydride) | C=C Stretch (Aromatic) | C-Cl Stretch |
| This compound | ~1850, ~1770 | ~1600, ~1580 | ~800-600 |
| 4,5-Dichlorophthalic anhydride | 1780, 1702, 1688[2] | ~1600 | ~800-600 |
| Phthalic Anhydride | ~1850-1750[3] | ~1600-1500[4] | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 216, 218, 220 | Specific fragmentation data not detailed in searched literature |
| 4,5-Dichlorophthalic anhydride | 216, 218, 220 | Specific fragmentation data not detailed in searched literature |
| General Dichlorinated Aromatics | M, M+2, M+4 (approx. 9:6:1 ratio) | Loss of Cl, CO, CO₂ |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of spectroscopic data. The following sections outline the methodologies used to obtain the data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample for ¹H NMR and 20-25 mg for ¹³C NMR was dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard one-pulse sequence was used with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 to 64 scans.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 to 4096 scans.
-
Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.
-
Data Processing: The obtained spectra were baseline corrected and are presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or by gas chromatography for volatile derivatives.
-
Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector was used to detect the ions.
-
Data Acquisition: The mass spectra were recorded over a mass range of m/z 40-500.
Visualizing Reaction Pathways and Workflows
To illustrate the chemical transformations and analytical processes discussed, the following diagrams were generated using the DOT language.
References
thermal stability comparison of polymers made with 3,6-Dichlorophthalic anhydride
An Objective Comparison of the Thermal Stability of Polymers Derived from 3,6-Dichlorophthalic Anhydride
Researchers in materials science and drug development are constantly seeking high-performance polymers with exceptional thermal stability for demanding applications. Polyimides, a class of polymers known for their robustness, are often synthesized from various dianhydrides. This guide provides a comparative analysis of the expected thermal stability of polymers made with this compound against other common polyimides, supported by a framework of experimental data and detailed methodologies.
While specific experimental data for polyimides derived from this compound is not extensively available in public literature, we can infer their performance based on the structure-property relationships of halogenated aromatic polyimides.[1] The presence of chlorine atoms on the phthalic anhydride ring is anticipated to influence several key properties.
Expected Influence of the Dichloro-Substitution:
-
Thermal Stability: The carbon-chlorine bond is strong, and the overall aromatic structure of the monomer is expected to contribute to high thermal stability, with decomposition temperatures likely comparable to other aromatic polyimides.[1]
-
Flame Retardancy: The chlorine content is anticipated to confer inherent flame-retardant properties to the resulting polymer.[1]
-
Solubility: The introduction of chlorine atoms can increase the polarity of the polymer and disrupt chain packing, potentially enhancing solubility in organic solvents, which is advantageous for processing.[1]
-
Mechanical Properties: The rigidity of the dichlorinated aromatic ring is expected to lead to high tensile strength and modulus, though it might also result in reduced elongation at break, indicating a more brittle nature.[1]
Comparative Thermal Properties of Aromatic Polyimides
To provide a benchmark for the anticipated performance of polyimides derived from this compound, the following table summarizes the thermal properties of various polyimides synthesized from different dianhydrides and diamines.
| Dianhydride | Diamine | Tg (°C) | Td5% (°C, N2) | Td10% (°C, N2) | Char Yield at 800°C (%, N2) | Reference |
| PMDA | ODA | ~385 | - | - | - | [2] |
| 6FDA | ODA | ~308 | - | - | - | [2] |
| Various | Various | 257-281 | 472-501 | 491-537 | 55.3-60.8 | [3] |
| 6FDA | DABA | - | 448-468 | - | - | [2] |
| 6FDA | TFDB | - | - | - | - | [3] |
| TAHQ | Various | Higher than poly(ether imide)s | Lower than poly(ether imide)s | - | - | [4] |
| PAHP | Various | Lower than TAHQ-based | - | - | - | [4] |
| HQDPA | Various | - | - | - | - | [4] |
| Various | Various | 245-274 | >500 | - | up to 62% (in air at 600°C) | [5] |
| MDI | 6FDA | 238 | 574 | - | - | [6] |
Tg : Glass Transition Temperature; Td5% : Temperature at 5% weight loss; Td10% : Temperature at 10% weight loss; PMDA : Pyromellitic dianhydride; ODA : Oxydianiline; 6FDA : 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; DABA : Diaminobenzoic acid; TFDB : 2,2'-Bis(trifluoromethyl)benzidine; TAHQ : bis(trimellitic acid anhydride) phenyl ester; PAHP : bis[(3,4-dicarboxylic anhydride) phenyl] terephthalate; HQDPA : hydroquinone diphthalic anhydride; MDI : Methylene diphenyl diisocyanate.
Experimental Protocols
Accurate assessment of thermal stability relies on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques used to characterize the thermal properties of polyimides.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the polymer.
Protocol:
-
Place a small sample (5-10 mg) of the polyimide film into a TGA instrument.
-
Heat the sample from room temperature to approximately 800°C.
-
The analysis is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.
-
The temperature at which a 5% weight loss (Td5%) or 10% weight loss (Td10%) occurs is recorded as the decomposition temperature.[3]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Protocol:
-
Place a small sample (5-10 mg) of the polyimide film in a DSC instrument.
-
To erase the polymer's thermal history, heat the sample to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 20°C/min.
-
Cool the sample back to room temperature.
-
Heat the sample again at a controlled rate (e.g., 10°C/min or 20°C/min).
-
The glass transition temperature (Tg) is identified as the midpoint of the step change in the heat flow curve.
Visualizing Polymer Synthesis and Analysis
To better understand the context of this comparison, the following diagrams illustrate the general synthesis of a polyimide and the workflow of a TGA experiment.
Caption: General two-step synthesis of a polyimide from a dianhydride and a diamine.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
Assessing the Electrophilicity of 3,6-Dichlorophthalic Anhydride Relative to Other Anhydrides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electrophilicity of cyclic anhydrides is a critical parameter in organic synthesis and drug development, dictating their reactivity towards nucleophiles in processes such as acylation and polymerization. This guide provides an objective comparison of the electrophilicity of 3,6-dichlorophthalic anhydride against three other common anhydrides: phthalic anhydride, maleic anhydride, and succinic anhydride. The comparison is supported by both theoretical principles and available experimental data to inform the selection of appropriate reagents for specific synthetic applications.
Executive Summary
This compound is anticipated to be the most electrophilic among the compared anhydrides. This heightened reactivity is primarily due to the strong inductive electron-withdrawing effect of the two chlorine atoms on the aromatic ring. This effect increases the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. The general order of electrophilicity is predicted as follows:
This compound > Maleic Anhydride > Phthalic Anhydride > Succinic Anhydride
Theoretical Comparison: Electronic and Structural Effects
The reactivity of an anhydride is governed by the electrophilic character of its carbonyl carbons. Several factors influence this, including inductive effects, resonance, and ring strain.
-
Inductive Effects: Electron-withdrawing groups attached to the anhydride structure increase the electrophilicity of the carbonyl carbons. In This compound , the two highly electronegative chlorine atoms exert a powerful -I (negative inductive) effect. This effect withdraws electron density from the aromatic ring and, by extension, from the carbonyl groups, making them significantly more electron-deficient and reactive.[1]
-
Conjugation and Aromaticity: For phthalic anhydride and maleic anhydride , the carbonyl groups are conjugated with a system of π-electrons (an aromatic ring and a double bond, respectively). This conjugation can slightly reduce electrophilicity compared to a saturated system. However, the sp² hybridization of the carbons in the double bond of maleic anhydride is more electron-withdrawing than the sp³ carbons in succinic anhydride.
-
Ring System: Succinic anhydride , being a saturated aliphatic anhydride, lacks the electronic effects of aromaticity or conjugation seen in the other examples. Its electrophilicity is therefore considered the baseline among this group.
Data Presentation: A Comparative Overview
To provide a quantitative basis for comparison, this guide presents both experimental kinetic data from reactions with a model nucleophile (aniline) and computationally derived electrophilicity indices. It is important to note that experimental conditions can vary between studies, and computational methods provide a theoretical framework for comparison.
Table 1: Experimental Kinetic Data for the Reaction of Anhydrides with Aniline
| Anhydride | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Citation(s) |
| Phthalic Anhydride | Aniline | Glacial Acetic Acid | 30 | 6.30 | [2][3] |
| Succinic Anhydride | Aniline | Not specified | 20 | 0.012 | [4] |
| Maleic Anhydride | Aniline | Data not directly comparable | - | - | |
| This compound | Aniline | No data available | - | - |
Note: The rate constant for succinic anhydride was converted from L/mol·min to M⁻¹s⁻¹. Direct comparison is limited due to differing experimental conditions.
Table 2: Theoretical Electrophilicity Indices (Conceptual DFT)
| Anhydride | LUMO Energy (eV) | Electrophilicity Index (ω) (eV) | Citation(s) |
| This compound | Data not available | Data not available | |
| 4,5-Dichlorophthalic Anhydride (Isomer) | - | Calculated via DFT | [5] |
| Phthalic Anhydride | Data not available | Data not available | |
| Maleic Anhydride | Data not available | Data not available | |
| Succinic Anhydride | Data not available | Data not available |
Note: While specific values for a direct comparison are not available in a single comprehensive study, Density Functional Theory (DFT) has been successfully used to calculate the electrophilicity index (ω) for isomers like 4,5-dichlorophthalic anhydride, confirming the viability of this theoretical approach.[5] A lower LUMO (Lowest Unoccupied Molecular Orbital) energy and a higher electrophilicity index (ω) correlate with greater electrophilicity.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Logical workflow for comparing anhydride electrophilicity.
Caption: Influence of chlorine substituents on electrophilicity.
Experimental Protocols
To empirically determine and compare the electrophilicity of these anhydrides, a kinetic study monitoring the rate of reaction with a model nucleophile, such as aniline or a primary alcohol, is recommended. The progress of the reaction can be monitored using spectroscopic methods like Nuclear Magnetic Resonance (NMR) or UV-Vis spectroscopy.
General Protocol for Kinetic Analysis via ¹H NMR Spectroscopy
This protocol is designed to determine the second-order rate constant for the reaction between an anhydride and a nucleophile (e.g., aniline).
-
Reagent Preparation:
-
Prepare stock solutions of known concentrations for the anhydride (e.g., this compound) and the nucleophile (e.g., aniline) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solvent should be inert to the reactants.
-
Include an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct NMR signal) in one of the stock solutions for accurate concentration determination.
-
-
Reaction Monitoring:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25°C).
-
In an NMR tube, mix known volumes of the anhydride and nucleophile stock solutions to initiate the reaction. A typical starting concentration might be in the range of 0.05-0.1 M for both reactants.
-
Quickly acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be short enough to capture the concentration changes accurately.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton on the reactant anhydride and a unique proton on the amic acid product.
-
Normalize these integrals against the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the reciprocal of the anhydride concentration (1/[Anhydride]) versus time. If the reaction is second-order (first-order in each reactant), this plot should yield a straight line.
-
The slope of this line is the second-order rate constant, k.
-
-
Comparison:
-
Repeat the experiment for each anhydride (phthalic, maleic, and succinic) under identical conditions (solvent, temperature, and initial concentrations).
-
A direct comparison of the calculated rate constants (k) will provide a quantitative measure of the relative electrophilicity. A larger rate constant indicates higher electrophilicity.
-
Conclusion
Based on established principles of physical organic chemistry, This compound is predicted to be a significantly stronger electrophile than phthalic, maleic, or succinic anhydrides. The strong inductive effect of the two chlorine substituents enhances the reactivity of the anhydride's carbonyl carbons towards nucleophilic attack. While comprehensive, directly comparable experimental data is sparse, the provided kinetic and computational frameworks offer robust methods for quantifying these differences. For researchers in drug development and organic synthesis, the enhanced reactivity of this compound makes it a potent reagent for acylation reactions where high electrophilicity is required, though this may also necessitate more controlled reaction conditions to avoid side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Kinetic study of styrene/maleic anhydride copolymers using succine anh" by Barbara M. Jauch [repository.rit.edu]
- 5. mdpi.com [mdpi.com]
A Comparative Review of 3,6-Dichlorophthalic Anhydride and Its Analogs in Chemical and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the applications of 3,6-dichlorophthalic anhydride and its analogs. The focus is on providing a clear, objective comparison of performance based on available experimental data, with detailed methodologies for key experiments.
Introduction to this compound and Its Analogs
This compound is a reactive chemical intermediate characterized by a phthalic anhydride core substituted with two chlorine atoms.[1][2][3] This substitution pattern enhances its electrophilicity, making it a valuable precursor in various chemical syntheses.[1] Its primary applications lie in the production of high-performance polymers, dyes, and as a scaffold for biologically active molecules.[1][2]
Key analogs for comparison in this guide include:
-
Phthalic Anhydride (Unsubstituted): The parent compound, serving as a baseline for performance comparison.
-
4,5-Dichlorophthalic Anhydride: An isomer with a different chlorine substitution pattern, which can influence reactivity and the properties of resulting products.[4]
-
Tetrachlorophthalic Anhydride: A heavily chlorinated analog, often used to impart flame retardancy and thermal stability.
-
Substituted Phthalic Anhydrides (e.g., nitro- or amino-substituted): These are particularly relevant in the synthesis of thalidomide analogs, where electronic effects of the substituents play a crucial role in biological activity.[5][6]
Comparative Applications and Performance Data
High-Performance Polymers: Polyimides
Phthalic anhydrides are key monomers in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability and mechanical strength. The properties of the resulting polyimide are directly influenced by the structure of the anhydride monomer.
Expected Performance of Polyimides from this compound:
The introduction of chlorine atoms into the polyimide backbone is expected to confer several advantageous properties:
-
Enhanced Thermal Stability: The strong carbon-chlorine bonds contribute to a higher decomposition temperature.
-
Improved Solubility: The polarity introduced by the chlorine atoms can disrupt polymer chain packing, leading to better solubility in organic solvents, which is beneficial for processing.
-
Inherent Flame Retardancy: The presence of chlorine provides flame-retardant properties.[7]
-
High Tensile Strength and Modulus: The rigidity of the dichlorinated aromatic ring is anticipated to result in high tensile strength and modulus, although this may also lead to reduced elongation at break (increased brittleness) compared to more flexible backbones.[8]
Comparative Data for Polyimides from Various Dianhydrides:
While specific experimental data for polyimides derived directly from this compound is limited in readily available literature, a comparison with polyimides from other dianhydrides provides a valuable performance context.
| Dianhydride Monomer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Pyromellitic dianhydride (PMDA) | 385 - 420 | > 500 | 120 - 170 | 5 - 10 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 280 - 340 | > 500 | 90 - 110 | 10 - 80 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 250 - 280 | > 500 | 100 - 140 | 10 - 60 |
| Expected for this compound-based Polyimide | High | High | High | Low |
Data synthesized from multiple sources for general comparison.
Pharmaceutical Applications: Thalidomide Analogs
Substituted phthalic anhydrides are crucial starting materials for the synthesis of thalidomide and its analogs, which are a class of drugs with immunomodulatory and anticancer properties.[5][6] The substituents on the phthaloyl ring significantly impact the biological activity of these compounds.
Structure-Activity Relationship (SAR) of Thalidomide Analogs:
Research into thalidomide analogs has revealed key SAR principles:
-
Amino Substitution: The addition of an amino group at the 4-position of the phthaloyl ring dramatically increases the inhibitory activity against tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[2][3] Pomalidomide, a 4-amino substituted analog, is significantly more potent than thalidomide.[5]
-
Nitro Substitution: Conversely, a nitro group at the 4- or 5-position tends to decrease the biological activity.[2]
-
Halogen Substitution: While less explored than amino substitution, the presence of halogens on the phthaloyl ring can also modulate activity. A quantitative structure-activity relationship (QSAR) study on thalidomide analogs indicated that the presence of fluorine is beneficial for both antiangiogenic and anticancer activities.[9] This suggests that chlorinated analogs derived from this compound could possess interesting biological profiles.
Comparative Anticancer Activity of Thalidomide Analogs (IC50 values in µM):
| Compound | HepG-2 (Liver Cancer) | PC3 (Prostate Cancer) | MCF-7 (Breast Cancer) |
| Thalidomide | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 |
| Analog 18f (novel synthesized) | 11.91 ± 0.9 | 9.27 ± 0.7 | 18.62 ± 1.5 |
| Analog 21b (novel synthesized) | 10.48 ± 0.8 | 22.56 ± 1.6 | 16.39 ± 1.4 |
Data from a study on novel thalidomide analogs.[1]
This data highlights that structural modifications to the phthaloyl ring can lead to analogs with comparable or, in some cases, superior anticancer activity to the parent thalidomide.
Dyes and Pigments
Chlorinated phthalic anhydrides are precursors to phthalocyanine dyes, which are known for their high stability and vibrant colors. The presence of chlorine atoms can enhance the lightfastness and chemical resistance of these pigments. While detailed comparative studies are not abundant in the readily available literature, it is a known application for chlorinated phthalic anhydrides.[10]
Antimicrobial Agents: Quinones
This compound can serve as a starting material for the synthesis of quinones with potential antimicrobial activity.[2] Quinones are a class of compounds known for their diverse biological activities, which stem from their ability to generate reactive oxygen species and interact with biological macromolecules.[4][11][12]
Experimental Protocols
Synthesis of Polyimides via a Two-Step Polycondensation Reaction
This is a widely used method for preparing polyimides from dianhydrides and diamines.
Step 1: Poly(amic acid) Formation
-
In a dry, nitrogen-purged flask, dissolve a stoichiometric amount of an aromatic diamine in a polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP) under stirring.
-
Once the diamine is fully dissolved, slowly add a stoichiometric equivalent of this compound (or its analog) to the solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization (Thermal)
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the film in a vacuum oven and subject it to a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour to induce cyclodehydration and form the final polyimide film.
-
After cooling to room temperature, the polyimide film can be peeled off the substrate.
Synthesis of a Thalidomide Analog from a Substituted Phthalic Anhydride
This protocol describes a general method for the synthesis of thalidomide analogs.
-
In a round-bottom flask, dissolve the substituted phthalic anhydride (e.g., this compound) and L-glutamine in a suitable solvent such as dimethylformamide (DMF).
-
Heat the mixture to 90-95°C and stir for several hours.
-
Cool the reaction mixture and add a cyclizing agent (e.g., pivaloyl chloride) and a base (e.g., triethylamine) in a suitable solvent like ethyl acetate.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
Visualizations
Signaling Pathway of Thalidomide Analogs
Caption: Signaling pathway of thalidomide analogs.
Experimental Workflow for Polyimide Synthesis and Characterization
Caption: Workflow for polyimide synthesis and characterization.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of high-performance polymers and biologically active molecules. Its chlorinated structure is expected to impart desirable properties such as thermal stability, flame retardancy, and modulated biological activity. While direct comparative experimental data with its analogs is not always available in a single source, by examining structure-property and structure-activity relationships from a range of studies, it is evident that this compound and its derivatives are promising candidates for further research and development in materials science and medicinal chemistry. The provided experimental frameworks can serve as a starting point for such investigations.
References
- 1. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,6-Dichlorophthalic Anhydride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 3,6-Dichlorophthalic Anhydride (CAS No: 4466-59-5), ensuring the safety of laboratory personnel and environmental compliance.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical to minimize risks and ensure that all waste is managed in accordance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. This compound is classified as a skin, eye, and respiratory irritant.
Key Safety Information:
| Parameter | Specification | Source |
| CAS Number | 4466-59-5 | [1] |
| Molecular Formula | C₈H₂Cl₂O₃ | [1] |
| Molecular Weight | 217.01 g/mol | [1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |
| Signal Word | Warning | |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | |
| Handling Environment | Chemical fume hood | [2] |
II. Step-by-Step Disposal Procedure
Waste containing this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.[2] Do not dispose of it down the drain or in general trash.
-
Segregation of Waste:
-
Isolate all waste materials contaminated with this compound, including unused product, contaminated consumables (e.g., gloves, absorbent pads), and solvent rinses.
-
Segregate this waste from other laboratory waste streams to prevent unintentional reactions.[2]
-
-
Containerization:
-
Place all solid waste into a suitable, clearly labeled, and sealed container for hazardous waste.
-
Collect any solvent rinses used for decontamination in a separate, compatible, and labeled hazardous waste container.
-
-
Spill Management:
-
In the event of a minor spill, ensure the area is well-ventilated and wear appropriate PPE.[2]
-
Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite, avoiding dust generation.[2]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.[2]
-
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[2]
-
-
Arranging for Disposal:
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Decontamination Protocol
For routine cleaning of laboratory equipment contaminated with this compound, follow this procedure:
-
Initial Rinse (in a fume hood):
-
Wearing appropriate PPE, rinse the glassware or equipment with a small amount of a dry, compatible organic solvent (e.g., acetone or ethyl acetate) to remove the bulk of the residue.
-
Collect this solvent rinse as hazardous liquid waste.[2]
-
-
Washing:
-
Wash the rinsed items with a standard laboratory detergent and warm water.
-
Use a brush to scrub surfaces if necessary.
-
-
Final Rinse:
-
Rinse the equipment thoroughly with deionized water.
-
-
Drying:
-
Allow the equipment to air dry completely or dry in an oven as appropriate.
-
Disclaimer: The information provided is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) office for detailed guidance on hazardous waste management.
References
Essential Safety and Operational Guide for Handling 3,6-Dichlorophthalic Anhydride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,6-Dichlorophthalic anhydride. The following procedural guidance outlines operational steps, personal protective equipment requirements, and disposal plans to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 4466-59-5 | [1] |
| Molecular Formula | C₈H₂Cl₂O₃ | [1] |
| Molecular Weight | 217.01 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 188-190 °C | |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. Based on the hazards of similar acid anhydrides, it may also cause allergic skin reactions or asthma-like symptoms if inhaled[2][3][4]. Therefore, strict adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against dust particles, splashes, and vapors, preventing serious eye damage[5][6][7]. |
| Hand Protection | Nitrile or butyl rubber gloves. Inspect gloves for any tears or cracks before use. | Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation and burns[5][8][9]. |
| Respiratory Protection | A NIOSH-approved N95 dust mask at a minimum. For procedures with high dust generation, use a full-face respirator with an acid gas cartridge. | Prevents inhalation of airborne particles, which can cause respiratory tract irritation[5][10]. All work should be done in a fume hood. |
| Body Protection | A chemical-resistant lab coat. For large quantities, consider an acid-resistant apron or full-body suit. | Protects skin from accidental contact and contamination of personal clothing[8][10][11]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety. All handling of this compound should occur within a certified chemical fume hood[7][12].
1. Pre-Operational Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed[10].
-
Gather all necessary materials and equipment before starting.
-
Don all required PPE as specified in the table above.
2. Handling the Chemical:
-
Carefully open the container within the fume hood to avoid generating dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid chemical. Avoid scooping in a manner that creates airborne dust.
-
Keep the container tightly sealed when not in use to prevent hydrolysis from atmospheric moisture[13].
-
If making a solution, add the anhydride to the solvent slowly.
3. Post-Handling Procedures:
-
Decontaminate any equipment used with a suitable solvent (e.g., acetone or ethyl acetate), collecting the rinse as hazardous waste[13].
-
Wipe down the work surface in the fume hood.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after the procedure.
Emergency and First-Aid Measures
In case of accidental exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or if respiratory symptoms develop, seek medical attention[7][10][14].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[7][10][14].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[7][10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8][10].
Disposal Plan: Waste Management and Spill Cleanup
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. This compound waste is considered hazardous[15].
1. Waste Collection and Segregation:
-
Collect all solid waste, including contaminated consumables (e.g., gloves, weigh boats, paper towels), in a dedicated and clearly labeled hazardous waste container[10].
-
This chemical is a halogenated organic compound. Waste must be segregated into the halogenated organic waste stream [10]. Do not mix with non-halogenated waste, as this complicates disposal[10].
-
The waste container should be made of a compatible material, such as high-density polyethylene (HDPE), and must be kept tightly sealed[10][15].
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms[10][15].
3. Final Disposal:
-
Disposal must be handled by a licensed professional hazardous waste disposal company[10][13].
-
The preferred method for destroying chlorinated organic compounds is high-temperature incineration[10][13].
4. Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a fume hood[10].
-
Contain: For a solid spill, gently dampen the material with a 60-70% methanol or ethanol solution to prevent dust from becoming airborne[10][14].
-
Collect: Carefully transfer the dampened material into a labeled hazardous waste container. Use absorbent paper dampened with the same solvent to clean up any remaining residue[10][14].
-
Decontaminate: Wash the spill area thoroughly with a soap and water solution[10][14].
-
Dispose: Seal the container with the spilled material and all contaminated cleaning supplies for disposal as hazardous waste[10].
Visualized Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. leelinework.com [leelinework.com]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. trc-corp.com [trc-corp.com]
- 9. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
